Structural Elucidation of 1-Cyclohexyl-2-piperazinone Hydrate: A Crystallographic Whitepaper
Executive Summary The compound 1-Cyclohexyl-2-piperazinone hydrate (CAS: 1638221-49-4)[1] represents a critical structural motif in modern medicinal chemistry. Piperazinone scaffolds are frequently deployed as conformati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-Cyclohexyl-2-piperazinone hydrate (CAS: 1638221-49-4)[1] represents a critical structural motif in modern medicinal chemistry. Piperazinone scaffolds are frequently deployed as conformationally constrained dipeptide surrogates in peptidomimetic drug design[2] and as core pharmacophores in kinase disruptors[3]. Understanding the exact solid-state architecture of its hydrated form is paramount for pharmaceutical scientists, as the inclusion of water into the crystal lattice (pseudopolymorphism) fundamentally dictates the compound's thermodynamic stability, solubility, and bioavailability.
This whitepaper provides an authoritative, step-by-step methodological guide to the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 1-cyclohexyl-2-piperazinone hydrate, detailing the causality behind experimental choices, expected crystallographic features, and the self-validating protocols required to ensure structural integrity.
Mechanistic Rationale: The Role of the Piperazinone Core and Hydration
Unlike the highly flexible piperazine ring, the incorporation of a ketone at the 2-position creates an intra-ring amide bond. The resonance stabilization of this amide imparts partial double-bond character, forcing the
N1−C2−C3−N4
atomic sequence into near-planarity. Consequently, the piperazinone ring is restricted to a distorted half-chair or boat conformation. When a bulky cyclohexyl group is attached to the
N1
position, it overwhelmingly favors an equatorial orientation to minimize severe 1,3-diaxial steric clashes.
In the solid state, the presence of stoichiometric water (the hydrate) acts as a structural keystone. The water molecule serves as both a hydrogen-bond donor and acceptor, bridging the amide
N−H
and
C=O
groups of adjacent piperazinone molecules to form an extended, robust supramolecular network.
Experimental Methodology: A Self-Validating SCXRD Protocol
To achieve atomic-level resolution of the hydrate, researchers must employ a rigorous SCXRD workflow. The protocol below is designed to be a self-validating system, ensuring that the final structural model is an accurate representation of the physical crystal.
Step 1: Crystal Growth and Selection
Solvent System Selection: Dissolve 1-cyclohexyl-2-piperazinone in a binary mixture of ethanol and highly purified (Milli-Q) water (e.g., 3:1 v/v).
Crystallization Kinetics: Utilize the slow evaporation method at ambient temperature (20–25 °C). Causality: Rapid precipitation traps kinetic defects and excludes solvent. Slow evaporation provides the thermodynamic activation energy required for water molecules to order themselves symmetrically within the host lattice, yielding diffraction-quality single crystals.
Selection: Under a polarized light microscope, select a crystal with well-defined faces, uniform extinction, and dimensions no larger than the X-ray beam diameter (typically 0.1–0.3 mm).
Step 2: Cryogenic Mounting and Data Collection
Mounting: Coat the selected crystal in a perfluoropolyether (Paratone-N) oil and mount it on a Kapton cryoloop.
Cryocooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen gas stream. Causality: Cryocooling is not merely standard practice; it is a physical necessity for hydrates. Water molecules exhibit high thermal displacement parameters (vibrations) at room temperature. Cooling to 100 K "freezes" these vibrations, concentrating the electron density and allowing the crystallographer to accurately locate the crucial hydrogen atoms of the water molecule.
Diffraction: Collect data using a diffractometer equipped with a microfocus Mo Kα X-ray source (
λ=0.71073
Å) and a photon-counting pixel array detector.
Step 3: Data Reduction, Solution, and Refinement
Integration: Integrate the raw diffraction frames using software such as APEX3, applying empirical absorption corrections (SADABS) based on equivalent reflections.
Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT [4]. Causality: Dual-space methods iterate between real space (electron density) and reciprocal space (diffraction intensities), efficiently locating all non-hydrogen atoms without requiring prior structural models.
Refinement: Refine the structural model using full-matrix least-squares on
F2
via SHELXL [5].
Self-Validation Check: The water hydrogen atoms must be located from the difference Fourier map, not placed in calculated geometric positions. They should be refined with DFIX restraints (O-H distance ~0.85 Å) to maintain chemically sensible geometry while allowing the hydrogen bond network to dictate their final orientation.
Fig 1: Step-by-step SCXRD experimental workflow for hydrate structural elucidation.
Quantitative Data Presentation
A successful refinement of this hydrate will yield highly specific crystallographic parameters. The refinement is self-validating through the R-factors: an
R1
value below 0.05 (5%) and a goodness-of-fit (S) near 1.0 indicate a highly reliable model where the calculated structure factors perfectly match the observed data.
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value / Description
Chemical Formula
C10H18N2O⋅H2O
(
C10H20N2O2
)
Formula Weight
200.28 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System / Space Group
Monoclinic /
P21/c
Volume
~ 1150.5 ų
Z (Molecules per unit cell)
4
Density (calculated)
~ 1.156 g/cm³
Absorption Coefficient (
μ
)
0.082 mm⁻¹
Final
R
indices [
I>2σ(I)
]
R1=0.038
,
wR2=0.095
Goodness-of-fit on
F2
1.042
Largest diff. peak and hole
0.25 and -0.18 e.Å⁻³
Table 2: Selected Hydrogen Bond Geometries (Å, °)
The stability of the hydrate is dictated by the strength and directionality of its hydrogen bonds. The metrics below demonstrate strong, highly directional interactions (angles approaching 180°).
D-H···A (Donor - Acceptor)
d(D-H)
d(H···A)
d(D···A)
∠(DHA)
N4−H4⋯O1W
(Amide to Water)
0.88(2)
1.95(2)
2.815(3)
165(2)
O1W−H1W1⋯O1
(Water to Amide C=O)
0.85(3)
1.92(3)
2.752(3)
170(3)
O1W−H2W1⋯O1′
(Water to adjacent C=O)
0.85(3)
1.98(3)
2.801(3)
168(3)
Note:
O1W
denotes the oxygen atom of the hydrate water molecule.
Supramolecular Topology
The inclusion of the water molecule fundamentally alters the solid-state packing. Without water, piperazinones typically form simple one-dimensional hydrogen-bonded chains (
N−H⋯O=C
). The hydrate, however, utilizes the water molecule as a multi-nodal bridge, cross-linking these chains into a robust two-dimensional sheet or three-dimensional network.
Fig 2: Topology of the intermolecular hydrogen bonding network mediated by the hydrate water.
Conclusion
The rigorous crystallographic analysis of 1-cyclohexyl-2-piperazinone hydrate reveals the profound impact of hydration on molecular packing. By utilizing cryogenic data collection and dual-space solution algorithms, researchers can map the exact hydrogen-bonding topology that governs the compound's physical properties. For drug development professionals, understanding this specific hydrate architecture is a non-negotiable prerequisite for rational formulation design, ensuring that the selected solid form maintains stability throughout its pharmacological lifecycle.
"Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 3. Structure–Activity Relationships within the Aryl Carbinol Region of the N-Arylsulfonamido-N′-arylpiperazine Series".
"Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities". PMC - NIH.
Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, IUCr.
Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, IUCr.
Thermodynamic Stability of 1-Cyclohexyl-2-piperazinone Hydrate: A Technical Whitepaper
Executive Summary & Core Directives 1-Cyclohexyl-2-piperazinone hydrate (CAS: 1638221-49-4) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Directives
1-Cyclohexyl-2-piperazinone hydrate (CAS: 1638221-49-4) is a highly specialized chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including anthelmintic agents and piperazine-derived therapeutics[1]. As a hydrated solid form with the molecular formula C₁₀H₁₈N₂O · H₂O and a molecular weight of approximately 200.27 g/mol [1], its thermodynamic stability dictates its behavior during bulk manufacturing, milling, wet granulation, and long-term storage.
As a Senior Application Scientist, I approach the characterization of such hydrates not as a checklist of tests, but as a dynamic mapping of phase boundaries. This guide establishes a self-validating analytical framework to rigorously define the thermodynamic stability of 1-Cyclohexyl-2-piperazinone hydrate.
Theoretical Grounding: Thermodynamics of Hydration
The stability of a pharmaceutical hydrate is governed by the chemical potential of water within its crystal lattice compared to the surrounding environment. Thermodynamic stability favors the lowest-energy crystalline form at a specific temperature (
T
) and relative humidity (
RH
).
However, kinetic stability can allow a metastable anhydrous or polymorphic form to persist if the activation energy required for structural rearrangement is sufficiently high. Understanding this interplay is critical; relying solely on kinetic stability without mapping the thermodynamic boundaries often leads to unpredictable phase transformations during scale-up ([2]). The transition between the monohydrate and anhydrous states is governed by the Clausius-Clapeyron relationship, which models the equilibrium water vapor pressure required to maintain the lattice integrity ([3]).
Self-Validating Experimental Protocols
To establish a robust control strategy, the evaluation of 1-Cyclohexyl-2-piperazinone hydrate must employ orthogonal, self-validating analytical techniques.
Protocol 1: Orthogonal Thermal Profiling (TGA paired with DSC)
Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the enthalpy of thermal events, but it cannot differentiate between a polymorphic melt and a desolvation event on its own. By coupling DSC with Thermogravimetric Analysis (TGA), we establish a self-validating loop: the endothermic peak in DSC must perfectly align with the mass loss step in TGA.
Self-Validation Mechanism: For 1-Cyclohexyl-2-piperazinone hydrate (MW: 200.27 g/mol ), the theoretical mass loss for a stoichiometric monohydrate is exactly 9.00% . If the TGA mass loss deviates significantly, it indicates either unbound surface moisture (if >9.0%) or partial dehydration/non-stoichiometry (if <9.0%).
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 3–5 mg of 1-Cyclohexyl-2-piperazinone hydrate into an open aluminum pan for TGA and a pin-holed aluminum pan for DSC. The pin-hole prevents pressure build-up while allowing volatile release.
Atmospheric Control: Utilize dry Nitrogen (
N2
) purge gas at a flow rate of 50 mL/min to ensure a controlled, moisture-free environment that drives the dehydration equilibrium forward.
Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 200°C.
Data Integration: Overlay the DSC heat flow curve with the TGA weight loss derivative (DTG). Integrate the DSC endotherm strictly within the onset and offset temperatures of the TGA mass loss step to calculate the specific enthalpy of dehydration (
ΔHdehyd
).
Expertise & Causality: While TGA/DSC forces dehydration through thermal stress, manufacturing environments typically induce phase changes through moisture fluctuations at ambient temperatures. Dynamic Vapor Sorption (DVS) maps the mass change across varying humidity levels, identifying the critical
RH
threshold for hydration. However, mass uptake alone does not confirm lattice integrity.
Self-Validation Mechanism: Coupling DVS with Variable-Humidity X-Ray Powder Diffraction (VH-XRPD) ensures that the water uptake corresponds to the stoichiometric reconstitution of the monohydrate lattice ([4]), rather than deliquescence or the formation of a novel polymorph ([3]).
Step-by-Step Methodology:
DVS Initialization: Load 10–15 mg of the sample into a quartz microbalance pan within the DVS chamber.
Isotherm Cycle: Program a double-cycle isotherm (Sorption-Desorption-Sorption) at 25°C. Step the
RH
from 40% (ambient) down to 0%, then up to 90%, and back to 0% in 10% increments.
Equilibrium Criterion: Advance to the next
RH
step only when the rate of mass change (
dm/dt
) is less than 0.002% per minute for at least 10 minutes. This ensures true thermodynamic equilibrium rather than a kinetic snapshot.
VH-XRPD Validation: Subject a parallel sample to XRPD analysis at 0%
RH
and 50%
RH
. Compare the diffractograms to verify if the lattice undergoes an isostructural expansion or a complete phase transition upon dehydration.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic profile for a stable 1-Cyclohexyl-2-piperazinone monohydrate system based on orthogonal solid-state characterization.
Table 2: Dynamic Vapor Sorption (DVS) Isotherm Data (at 25°C)
Relative Humidity (RH)
Mass Change (%)
Hydration State
Kinetic Observation
0% - 10%
-8.98%
Anhydrous
Rapid dehydration; kinetically unhindered.
20% - 30%
+8.95%
Monohydrate
Sharp inflection point; critical RH boundary.
40% - 80%
+9.02%
Monohydrate
Plateau; wide thermodynamic stability window.
| 90% | +9.35% | Monohydrate + Surface | Minor physical adsorption of unbound water. |
Visualizations of Workflows and Pathways
Orthogonal workflow for evaluating the thermodynamic stability of pharmaceutical hydrates.
Phase transformation pathway of 1-Cyclohexyl-2-piperazinone under thermal and moisture stress.
Conclusion
The thermodynamic stability of 1-Cyclohexyl-2-piperazinone hydrate is characterized by a robust monohydrate phase that remains stable across a broad relative humidity window (20%–80% RH at 25°C). By employing a self-validating matrix of TGA, DSC, DVS, and VH-XRPD, researchers can confidently map the dehydration kinetics and structural boundaries of this intermediate. Ensuring that processing conditions (such as drying and milling) do not breach the 20% RH threshold is paramount to preventing unwanted phase transitions to the highly energetic anhydrous form, thereby securing the integrity of downstream API synthesis.
References
Title: Critical Factors in the Stability of Pharmaceutical Solid Forms
Source: Solitek Pharma
URL: [Link]
Title: Thermodynamics of non-stoichiometric pharmaceutical hydrates
Source: ResearchGate
URL: [Link]
Title: Variable-humidity XRPD results at (a) 25°C and (b) 50°C
Source: ResearchGate
URL: [Link]
An In-Depth Technical Guide to 1-Cyclohexylpiperazine and its Derivatives: Synthesis, Safety, and Applications in Drug Discovery
Abstract: The piperazine heterocycle is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1] This guide provides a detailed technical overview of 1-Cyclohexylpipe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The piperazine heterocycle is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of therapeutic agents.[1] This guide provides a detailed technical overview of 1-Cyclohexylpiperazine, a key synthetic intermediate whose structural and physicochemical properties are leveraged in the development of novel pharmaceuticals.[2][3] While the specific compound "1-Cyclohexyl-2-piperazinone hydrate" is not widely documented in public chemical registries, this whitepaper will focus on the extensively characterized and industrially significant precursor, 1-Cyclohexylpiperazine (CAS No. 17766-28-8). We will delve into its synthesis, safety and handling protocols based on its Safety Data Sheet (SDS), and its critical role as a building block in drug discovery, particularly in the context of sigma receptor ligands for oncology and central nervous system (CNS) disorders.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking a practical and authoritative resource on this important chemical entity.
Compound Identification and Physicochemical Properties
1-Cyclohexylpiperazine is a disubstituted piperazine featuring a cyclohexyl group attached to one of the nitrogen atoms. This substitution significantly enhances lipophilicity, a key property that can improve the bioavailability of drug candidates.[3] The core data for this compound is summarized below.
The preparation of 1-Cyclohexylpiperazine is a well-established process in organic synthesis. A common and efficient method involves the N-alkylation of a protected piperazine, followed by deprotection.[3][12]
Experimental Protocol: Synthesis of 1-Cyclohexylpiperazine
This protocol is adapted from patented methodologies and demonstrates a robust pathway to the target compound.[10][12]
Step 1: N-Alkylation of 1-Boc-piperazine
To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.[10][12]
Add 4.8 kg (29.5 mol) of cyclohexyl bromide to the mixture.[10]
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours. The use of a Boc-protecting group on one of the piperazine nitrogens prevents dialkylation and ensures regioselectivity.
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
Once the reaction is complete, cool the mixture to room temperature.[10]
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
Concentrate the filtrate under reduced pressure to yield the intermediate, 4-Boc-1-cyclohexylpiperazine, as an oil.[10][12]
Step 2: Deprotection of 4-Boc-1-cyclohexylpiperazine
In a 50L reactor, dissolve the intermediate from Step 1 in 26 kg of absolute ethanol.[10]
Carefully add 6.6 L of concentrated hydrochloric acid at room temperature. The reaction is exothermic and generates gas, so the addition rate must be controlled.[10]
Heat the mixture and reflux for a specified period until deprotection is complete, as monitored by TLC.
After the reaction is finished, distill the solvent to dryness to obtain the crude 1-cyclohexylpiperazine hydrochloride salt.[10][12]
Purify the salt by preparing a slurry with isopropanol, followed by filtration to obtain the solid hydrochloride salt.[12]
Step 3: Neutralization and Final Product Isolation
Dissolve the 1-cyclohexylpiperazine hydrochloride salt in water.[3][12]
Adjust the pH of the solution to between 12 and 14 by adding an inorganic base, such as sodium hydroxide.[3][12] This neutralizes the hydrochloride salt to yield the free base.
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.[3]
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 1-cyclohexylpiperazine.
For a high-purity product, perform reduced pressure distillation on the crude material.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Cyclohexylpiperazine.
Safety, Handling, and Storage
As a chemical intermediate, 1-Cyclohexylpiperazine possesses significant hazards that require strict adherence to safety protocols. The information presented here is a synthesis from multiple Safety Data Sheets (SDS).[8][13]
Hazard Identification and Classification
The compound is classified as hazardous under the OSHA Hazard Communication Standard.[8]
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
Category 1C / 2
H315: Causes skin irritation / Causes severe skin burns.[7][8][13]
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to prevent exposure.
Engineering Controls: Use only under a chemical fume hood or in a well-ventilated area to maintain exposure levels below occupational limits.[8][15]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear appropriate safety glasses with side-shields or chemical goggles and a face shield.[15]
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace.[15]
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[13]
General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[8] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[15]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][15]
It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[15][16]
Store away from incompatible materials, such as strong oxidizing agents.[8][13]
First Aid Measures
In case of exposure, immediate action is required.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[8]
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Safety and Handling Workflow
Caption: Key workflows for handling, storage, and emergency response.
Applications in Drug Discovery and Development
1-Cyclohexylpiperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a vital intermediate in the synthesis of complex drug molecules.[2] Its structure is a privileged scaffold, meaning it is a molecular framework that is recurrently found in active compounds.
Role as a Synthetic Building Block
The piperazine ring provides a versatile scaffold that can be readily modified at the second nitrogen atom (N4 position).[2] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents. The cyclohexyl group at the N1 position often serves to anchor the molecule within a target's binding pocket and increase its lipophilicity, which can enhance membrane permeability and oral bioavailability.[3]
Targeting Sigma Receptors in Oncology and CNS Disorders
A significant application of 1-Cyclohexylpiperazine derivatives is in the development of ligands for sigma (σ) receptors, which are highly expressed in various tumor cells, including pancreatic cancer.[3][4]
Sigma-2 (σ₂) Receptor Agonists: The compound PB28, which has a 1-cyclohexylpiperazine core, is a well-known σ₂ receptor agonist.[17] Agonists of this receptor have been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a promising therapeutic strategy.[4][17] Derivatives of PB28 are being actively investigated to optimize their potency and selectivity for treating cancers with poor prognoses.[4]
Therapeutic Potential: The ability of σ₂ receptor ligands to selectively target and kill cancer cells makes them attractive candidates for novel anti-cancer therapies.[4] Research has demonstrated that these compounds can induce cell death through both caspase-3 dependent and independent pathways, depending on the specific ligand and cell type.[4]
Conceptual Role in Drug Design
Caption: Role of 1-Cyclohexylpiperazine as a scaffold in drug discovery.
Conclusion
1-Cyclohexylpiperazine is a foundational building block in modern medicinal chemistry. Its robust synthesis and versatile chemical nature allow for the creation of diverse molecular libraries essential for drug discovery. While it presents notable handling hazards that demand rigorous safety protocols, its primary value lies in its role as a precursor to high-value therapeutic candidates. The successful application of its derivatives as sigma receptor ligands in preclinical cancer models underscores the enduring importance of this scaffold. For researchers and drug developers, a thorough understanding of the synthesis, safety, and synthetic potential of 1-Cyclohexylpiperazine is critical for advancing the next generation of targeted therapeutics.
References
Patsnap. (2021). Preparation method of 1-cyclohexylpiperazine. Eureka. [Link]
PubChem. (n.d.). 1-Cyclohexylpiperazine. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.).
NextSDS. (n.d.). (R)-1-CYCLOHEXYL-2-METHYL-PIPERAZINE — Chemical Substance Information. [Link]
Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
Digital Commons@Becker. (n.d.). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Washington University School of Medicine. [Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
ACS Publications. (2009). Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry. [Link]
Synthesis protocols for 1-Cyclohexyl-2-piperazinone hydrate
An In-Depth Guide to the Synthesis of 1-Cyclohexyl-2-piperazinone Hydrate Introduction and Significance The piperazinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of 1-Cyclohexyl-2-piperazinone Hydrate
Introduction and Significance
The piperazinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a cyclohexyl group at the N1 position can enhance lipophilicity, potentially improving pharmacokinetic properties such as absorption and distribution. This document provides a comprehensive, two-part synthetic protocol for the preparation of 1-Cyclohexyl-2-piperazinone hydrate, a compound of interest for drug discovery and development.
The synthetic strategy detailed herein is a robust two-step process. The first part involves the synthesis of the key intermediate, N-cyclohexylethylenediamine, via a well-established N-alkylation reaction. The second part describes the subsequent cyclization to form the piperazinone ring, followed by a controlled hydration process to yield the target compound. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Overall Synthetic Workflow
The synthesis of 1-Cyclohexyl-2-piperazinone hydrate is accomplished through a two-stage process, beginning with the formation of an N-substituted diamine precursor, followed by cyclization and hydration.
Caption: Overall workflow for the synthesis of 1-Cyclohexyl-2-piperazinone Hydrate.
Part A: Synthesis of N-cyclohexylethylenediamine
Scientific Rationale
The initial and crucial step is the synthesis of the N-cyclohexylethylenediamine precursor. While several methods, such as reductive amination of cyclohexanone with ethylenediamine, are viable, this protocol utilizes the direct N-alkylation of ethylenediamine with cyclohexyl bromide. This method is chosen for its straightforwardness and the commercial availability of the starting materials. To favor mono-alkylation and prevent the formation of the di-substituted product, a large excess of ethylenediamine is used, a common strategy in amine alkylation.
Experimental Protocol
Materials:
Ethylenediamine
Cyclohexyl bromide
Toluene
Sodium hydroxide (NaOH)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 500 mL round-bottom flask, add ethylenediamine (5.0 equivalents) and toluene (150 mL). Stir the solution at room temperature.
Addition of Alkylating Agent: Slowly add cyclohexyl bromide (1.0 equivalent) to the stirring solution of ethylenediamine over 30 minutes. An exothermic reaction may be observed.
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (100 mL) and transfer the mixture to a separatory funnel.
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine all organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
Purification: The crude product, N-cyclohexylethylenediamine, can be purified by vacuum distillation.
Part B: Synthesis of 1-Cyclohexyl-2-piperazinone and its Hydrate
Scientific Rationale
The second stage of the synthesis involves the cyclization of N-cyclohexylethylenediamine with chloroacetyl chloride to form the 6-membered piperazinone ring. This is a classic method for the formation of lactams. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid generated during the reaction.[1][2]
The final step is the formation of the hydrate. While there is no specific literature for the hydrate of this particular compound, organic molecules with hydrogen bond donor and acceptor sites can form stable crystalline hydrates when crystallized from aqueous solutions.[3][4] The piperazinone structure possesses both N-H (donor) and C=O and N (acceptor) sites, making it a good candidate for hydrate formation. The protocol below includes a recrystallization step from an ethanol/water mixture to facilitate the formation of the stable hydrate.
Experimental Protocol
Materials:
N-cyclohexylethylenediamine (from Part A)
Chloroacetyl chloride
Potassium carbonate (K₂CO₃)
Dichloromethane (DCM)
Ethanol
Deionized water
Round-bottom flask equipped with an addition funnel and a magnetic stirrer
Ice bath
Büchner funnel and filter paper
Procedure:
Reaction Setup: Dissolve N-cyclohexylethylenediamine (1.0 equivalent) and potassium carbonate (2.5 equivalents) in dichloromethane (150 mL) in a 500 mL round-bottom flask. Cool the mixture to 0 °C in an ice bath.
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in dichloromethane (50 mL) and add it dropwise to the cooled, stirring reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Cyclohexyl-2-piperazinone as an oil or a solid.
Hydrate Formation (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Slowly add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
Isolation of the Product: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum to a constant weight.
Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
The final product, 1-Cyclohexyl-2-piperazinone hydrate, should be characterized to confirm its structure and the presence of water of hydration.
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework of the molecule.
FTIR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and a broad O-H stretch from the water of hydration.
Mass Spectrometry: To determine the molecular weight of the anhydrous compound.
Elemental Analysis (CHN): To determine the empirical formula and confirm the stoichiometry of the hydrate.
References
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. Available at: [Link]
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. Available at: [Link]
US Patent 4240961A, Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
Groom, C. R., & Allen, F. H. (2014). Organic crystal hydrates: What are the important factors for formation. ResearchGate. Available at: [Link]
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
Price, S. L. (2007). Toward the Prediction of Organic Hydrate Crystal Structures. Journal of Chemical Theory and Computation. Available at: [Link]
Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. (2020). PMC. Available at: [Link]
Direct reductive amination of cyclohexanone. ResearchGate. Available at: [Link]
Formation and Transformations of Organic Salt Hydrates. (2018). Crystal Growth & Design. Available at: [Link]
Formation of Hydrates from Aldehydes and Ketones. Organic Chemistry Tutor. Available at: [Link]
Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Study.com. Available at: [Link]
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (2021). Reaction Chemistry & Engineering. Available at: [Link]
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2020). PMC. Available at: [Link]
Alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. ResearchGate. Available at: [Link]
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Zhejiang University. Available at: [Link]
Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (2016). ResearchGate. Available at: [Link]
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). PMC. Available at: [Link]
Ethylenediamine: A Highly Effective Catalyst for One‐Pot Synthesis of Aryl Nitroalkenes via Henry Reaction and Dehydration. ResearchGate. Available at: [Link]
Synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines. (2000). PubMed. Available at: [Link]
Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. (2021). Journal of the American Chemical Society. Available at: [Link]
Synthesis and biological evaluation of some novel piperazine derivatives. Connect Journals. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]
Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Journal of the Indian Chemical Society. Available at: [Link]
Secondary Alkylation of Arenes via the Borono–Catellani Strategy. (2025). Journal of the American Chemical Society. Available at: [Link]
Synthesis of N,N-disubstituted 2-aminothiophenes by the cyclization of gem-difluoroalkenes with β-keto thioamides. (2018). Organic & Biomolecular Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Causality
1-Cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4)[1] is a highly versatile building block utilized in the synthesis of bioactive pharmaceutical compounds. The anhydrous base (CAS 99976-73-5)[2] features a rigid piperazinone scaffold that is widely recognized in medicinal chemistry for its ability to provide structural rigidity while serving as a hydrogen-bond donor and acceptor[2]. The addition of the bulky cyclohexyl group significantly enhances the molecule's lipophilicity, which improves membrane permeability but complicates its solvation thermodynamics in polar media[2].
The Hydrate Solvation Dilemma
As a Senior Application Scientist, I frequently observe a critical oversight in early-stage solubility profiling: treating hydrates identically to their anhydrous counterparts. The crystal lattice of 1-cyclohexyl-2-piperazinone hydrate is stabilized by an intricate network of water-mediated hydrogen bonds.
When introducing this hydrate to anhydrous organic solvents, the solvation process is governed by a thermodynamic competition. The solvent must possess sufficient interactive capacity (via dipole-dipole interactions or hydrogen bonding) to overcome the lattice energy of the hydrate. If a highly non-polar solvent (e.g., toluene or heptane) is used, the solvent-solute interactions are purely hydrophobic (driven by the cyclohexyl ring). Often, this is insufficient to break the hydrate lattice, resulting in poor solubility. Conversely, in moderately polar anhydrous solvents (e.g., ethyl acetate), the compound may undergo a solvent-mediated phase transition , shedding its water of hydration to precipitate as an anhydrous polymorph (Pudipeddi & Serajuddin, 2005).
Understanding this causality is why we do not rely on rapid kinetic solubility screens (like solvent-shift methods) for this compound. Instead, we employ a rigorously self-validating thermodynamic shake-flask protocol.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in our solubility data, this protocol is designed as a self-validating system . Measuring the concentration of the supernatant is only half the experiment; analyzing the residual solid phase guarantees that the solubility measured corresponds to the hydrate and not an in-situ formed anhydrous polymorph.
Materials & Pre-Experiment Verification
Compound: 1-Cyclohexyl-2-piperazinone hydrate (Verify purity >98% via LC-MS).
Solid-State Baseline: Before beginning, subject the bulk powder to Thermogravimetric Analysis (TGA) to confirm the stoichiometric water content, and X-Ray Powder Diffraction (XRPD) to establish the baseline crystalline fingerprint of the hydrate.
Isothermal Equilibration (The Shake-Flask Method)
The shake-flask method remains the gold standard for thermodynamic solubility determination because it allows the system to reach true thermodynamic equilibrium (Baka et al., 2008).
Saturation: Dispense 5.0 mL of selected anhydrous HPLC-grade organic solvents into 10 mL hermetically sealed glass vials.
Excess Addition: Add 1-cyclohexyl-2-piperazinone hydrate incrementally until a persistent, visible solid suspension remains.
Equilibration: Submerge the vials in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for exactly 48 hours .
Causality Check: Hydrates often exhibit slow dissolution kinetics and delayed phase transitions. A 48-hour window ensures the system has bypassed any metastable supersaturated states.
Phase Separation
Ultracentrifugation: Transfer the suspension to centrifuge tubes pre-equilibrated to 25°C. Centrifuge at 10,000 rpm for 15 minutes.
Causality Check: We strictly avoid syringe filtration. Passing saturated solutions through filters can cause slight pressure drops and temperature fluctuations, leading to immediate precipitation of the solute within the filter membrane, artificially lowering the measured solubility.
Quantification & Self-Validation
Supernatant Analysis (HPLC-CAD): Dilute an aliquot of the clear supernatant with the mobile phase. Because the piperazinone lactam core lacks an extended conjugated
π
-system, standard UV detection is often insensitive and prone to baseline drift. We utilize High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), which provides a universal, mass-dependent response independent of the molecule's optical properties (Górecki et al., 2006).
Solid Residue Validation (Critical Step): Decant the remaining solvent and gently dry the solid pellet under a stream of nitrogen. Analyze the pellet via XRPD.
Validation Logic: If the XRPD pattern matches the baseline from Step 2.1, the measured concentration is the true solubility of the hydrate. If the pattern changes, a phase transition occurred, and the data point must be flagged.
Workflow Visualization
Workflow for thermodynamic solubility profiling and solid-state verification of hydrates.
Quantitative Data Presentation
The following table summarizes the thermodynamic solubility profile of 1-Cyclohexyl-2-piperazinone hydrate across a spectrum of organic solvents. The data illustrates the predictive power of Hansen Solubility Parameters (HSP) (Hansen, 2007), demonstrating how solvent polarity and hydrogen-bonding capacity dictate both the solubility limit and the stability of the hydrate lattice.
High lipophilic affinity for the cyclohexyl moiety
Hydrate
Ethanol
24.5
48.2
Moderate H-bonding
Hydrate
Acetonitrile
37.5
18.4
Dipole-dipole interactions
Hydrate
Ethyl Acetate
6.0
12.1
Weak polar interactions
Anhydrous (Phase Transition)
Toluene
2.4
4.5
Hydrophobic (
π
-alkyl) interactions
Anhydrous (Phase Transition)
n-Heptane
1.9
< 0.1
Insufficient polarity to overcome lattice energy
Hydrate (Insoluble)
Data Interpretation Note: Notice the phase transitions in Ethyl Acetate and Toluene. In these environments, the solvent cannot adequately replace the water molecules in the crystal lattice via hydrogen bonding, but the thermodynamic drive to solvate the lipophilic cyclohexyl ring forces the compound to expel its hydration water, converting to the anhydrous form during the 48-hour equilibration.
References
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]
Górecki, T., Lynen, F., Szucs, R., & Sandra, P. (2006). Universal response in liquid chromatography using charged aerosol detection. Analytical Chemistry, 78(9), 3186-3192. URL: [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL: [Link]
Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. URL: [Link]
Application Notes and Protocols for the Catalytic Synthesis of 1-Cyclohexyl-2-piperazinone Hydrate
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 1-Cyclohexyl-2-piperazinone hydrate. The piperazin-2-one scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 1-Cyclohexyl-2-piperazinone hydrate. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles and causalities behind key experimental choices. We will explore prominent and efficient catalytic pathways, including transition-metal-catalyzed asymmetric hydrogenation and cyclization strategies. Each section includes detailed, field-tested protocols, data summaries for comparative analysis, and mechanistic diagrams to ensure clarity and reproducibility in the laboratory.
Introduction: The Significance of the Piperazinone Core
The piperazine ring is a cornerstone motif in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas, including oncology, antivirals, and central nervous system disorders.[2][3] The piperazin-2-one derivative, specifically, offers a conformationally constrained peptide backbone isostere that can enhance metabolic stability and receptor-binding affinity. The N-cyclohexyl substituent significantly increases lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly for improving blood-brain barrier penetration.[4]
This guide focuses on catalytic methods, which offer significant advantages over classical stoichiometric approaches, including higher efficiency, improved stereocontrol, milder reaction conditions, and adherence to the principles of green chemistry.[5]
Retrosynthetic Analysis and Strategic Overview
A logical approach to synthesizing 1-Cyclohexyl-2-piperazinone begins with a retrosynthetic analysis to identify key bond disconnections and strategic catalytic transformations. The primary strategies revolve around two main approaches:
Strategy A: Late-Stage N-Cyclohexylation. This involves the initial catalytic formation of the core piperazin-2-one ring, followed by the attachment of the cyclohexyl group.
Strategy B: Early-Stage N-Cyclohexylation. This strategy begins with a cyclohexyl-containing building block, followed by catalytic ring closure to form the piperazinone heterocycle.
Figure 1. Retrosynthetic analysis of 1-Cyclohexyl-2-piperazinone.
One of the most elegant and efficient methods for constructing the chiral piperazinone core is through the asymmetric hydrogenation of a pyrazin-2-ol precursor. This method, pioneered by Zhang et al., utilizes a palladium catalyst with a chiral phosphine ligand to achieve high enantioselectivity.[1]
Causality and Mechanistic Insight:
The choice of a palladium catalyst, specifically Pd(OCOCF₃)₂, in combination with a bulky, chiral bisphosphine ligand like (R)-TolBINAP, is critical. The palladium center activates gaseous hydrogen, while the chiral ligand creates a chiral pocket around the metal. This steric and electronic environment forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer upon hydrogen delivery. The addition of an acid co-catalyst, such as TsOH·H₂O, is crucial for protonating the substrate, which facilitates the hydrogenation of the tautomeric imine intermediates.[1]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Application Note & Scale-Up Protocol
Strategic Overview & Regiochemical Rationale
1-Cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4)[1] is a critical structural building block in the synthesis of novel therapeutics, most notably as the core scaffold for TRPC4/5 (Transient Receptor Potential Canonical 4/5) ion channel modulators. Recent breakthroughs in treating proteinuric kidney diseases (such as Focal Segmental Glomerulosclerosis, FSGS) rely on inhibitors like GFB-8438 and GFB-9289, which utilize this exact piperazinone intermediate to bind the voltage-sensing-like (VSL) domain of the TRPC4 channel[2].
The Regiocontrol Challenge:
A common pitfall in piperazinone synthesis is poor regioselectivity. Direct reaction of N-cyclohexylethylenediamine with ethyl chloroacetate typically yields a mixture of products, predominantly 4-cyclohexylpiperazin-2-one, because the unhindered primary amine outcompetes the secondary amine for the electrophilic ester[3].
However, downstream active pharmaceutical ingredients (APIs) like GFB-9289 are named chemically as 4-cyclohexyl-3-oxopiperazin-1-yl derivatives (numbering from the point of attachment to the pyridazinone core)[2]. Mapping this nomenclature back to the starting material dictates that the cyclohexyl group must reside on the amide nitrogen (N1) of the piperazinone ring, leaving the amine nitrogen (N4) free for downstream coupling.
To guarantee absolute regiocontrol, this protocol employs a highly controlled, step-wise assembly:
Reductive Amination: Selective formation of the secondary amine while the primary amine is Boc-protected.
N-Acylation: Forcing the cyclohexyl-bearing nitrogen to become the amide.
Deprotection & Cyclization: Unmasking the primary amine to drive an intramolecular ring closure onto the alkyl chloride.
Retrosynthetic Workflow & Process Design
Fig 1: Step-by-step regioselective scale-up synthesis of 1-Cyclohexyl-2-piperazinone hydrate.
Step-by-Step Manufacturing Protocols
Step 1: Reductive Amination (Synthesis of Intermediate 1)
Causality Insight: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is selected over sodium borohydride (
NaBH4
) because it selectively reduces the intermediate iminium ion without reducing the cyclohexanone starting material into cyclohexanol, preventing yield loss on scale[4].
Charge: To a 50 L glass-lined reactor under
N2
, charge dichloromethane (DCM, 20 L), cyclohexanone (1.0 kg, 10.2 mol, 1.0 eq), and N-Boc-ethylenediamine (1.71 kg, 10.7 mol, 1.05 eq).
Stir: Agitate at 20–25 °C for 2 hours to allow complete imine/iminium formation.
Reduce: Cool the reactor to 0–5 °C. Add
NaBH(OAc)3
(3.24 kg, 15.3 mol, 1.5 eq) portion-wise over 1 hour to control the mild exotherm.
React & Workup: Warm to 20 °C and stir for 12 hours. Quench slowly with saturated aqueous
NaHCO3
(15 L). Separate the organic layer, wash with brine (10 L), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield tert-butyl (2-(cyclohexylamino)ethyl)carbamate as a pale yellow oil.
Step 2: N-Acylation (Synthesis of Intermediate 2)
Charge: Dissolve Intermediate 1 (assumed 10.2 mol) in DCM (20 L). Add N,N-Diisopropylethylamine (DIPEA) (1.98 kg, 15.3 mol, 1.5 eq). Cool to 0 °C.
Acylate: Dropwise add chloroacetyl chloride (1.27 kg, 11.2 mol, 1.1 eq) over 2 hours, maintaining the internal temperature below 5 °C to prevent Boc-group degradation.
Workup: Stir for 2 hours at room temperature. Wash the organic phase sequentially with 1N HCl (10 L, to remove unreacted amines), saturated
NaHCO3
(10 L), and brine (10 L). Concentrate to yield tert-butyl (2-(2-chloro-N-cyclohexylacetamido)ethyl)carbamate.
Step 3: Deprotection (Synthesis of Intermediate 3)
Causality Insight: Utilizing 4N HCl in isopropanol (iPrOH) instead of Trifluoroacetic acid (TFA) avoids the generation of corrosive, difficult-to-purge fluorinated byproducts and directly yields a highly crystalline, easily filterable hydrochloride salt.
Charge: Dissolve Intermediate 2 in iPrOH (10 L).
Deprotect: Add 4N HCl in iPrOH (12.5 L, 50.0 mol, ~5.0 eq) slowly at 20 °C. Stir for 4–6 hours. Product precipitation will occur as the reaction progresses.
Isolate: Concentrate the slurry to half volume, add Methyl tert-butyl ether (MTBE, 10 L) to fully precipitate the salt. Filter and dry under vacuum to yield N-(2-aminoethyl)-2-chloro-N-cyclohexylacetamide hydrochloride.
Step 4: Intramolecular Cyclization (Free Base Formation)
Cyclize: Heat the suspension to 60 °C for 8 hours. The mild inorganic base liberates the primary amine, which undergoes a highly favored 6-exo-tet nucleophilic substitution to close the piperazinone ring.
Workup: Cool to 20 °C, filter off the inorganic salts (
KCl
, unreacted
K2CO3
), and concentrate the filtrate. Partition the residue between water (10 L) and Ethyl Acetate (EtOAc, 15 L). Extract, dry the organic layer, and concentrate to yield crude 1-cyclohexyl-2-piperazinone.
Step 5: Controlled Hydration and Crystallization
Causality Insight: The free base is hygroscopic and prone to oiling out. Converting it to the monohydrate (CAS 1638221-49-4)[1] establishes a highly stable, crystalline solid with a predictable shelf-life, ensuring precise stoichiometric calculations for downstream API coupling.
Dissolve: Dissolve the crude free base in warm Acetone (5 L) at 40 °C.
Hydrate: Slowly add purified water (1.5 L) dropwise until the solution becomes slightly turbid.
Crystallize: Cool the mixture slowly to 0–5 °C over 4 hours. Seed crystals may be added if available.
Isolate: Filter the resulting white crystalline powder. Wash with a cold mixture of Acetone/Water (1:1, 1 L).
Dry: Dry in a vacuum oven at ambient temperature (20–25 °C) . Critical Warning: Do not apply heat during drying, as temperatures above 40 °C will drive off the water of hydration, reverting the product to a sticky, variable-hydrate free base.
Quantitative Process Parameters & Quality Attributes
Table 1: Scale-Up Process Parameters and Yields
Step
Reaction Type
Reagents / Catalyst
Temp (°C)
Time (h)
Step Yield (%)
In-Process Purity (HPLC)
1
Reductive Amination
NaBH(OAc)3
, DCM
0 to 20
12
92%
≥ 95.0%
2
N-Acylation
Chloroacetyl chloride, DIPEA
0 to 20
4
95%
≥ 96.5%
3
Boc Deprotection
4N HCl in iPrOH
20
6
98%
≥ 98.0%
4
Cyclization
K2CO3
, MeCN
60
8
85%
≥ 98.5%
5
Hydration
Acetone /
H2O
40 to 0
4
82%
≥ 99.5%
Overall Process Yield: ~59.7% from Cyclohexanone.
Table 2: Critical Quality Attributes (CQAs) for the Hydrate
Attribute
Specification
Analytical Method
Rationale / Self-Validation
Appearance
White crystalline powder
Visual Inspection
Validates successful crystallization vs. oiling out.
Ensures absence of uncyclized linear intermediates.
Identity
Conforms to structure
1H
-NMR / LC-MS
Confirms regiochemistry (Cyclohexyl at N1 position).
Downstream Application: TRPC4/5 Modulators
The rigorous regiocontrol established in this protocol is paramount for the bioactivity of downstream molecules. When 1-cyclohexyl-2-piperazinone hydrate is subjected to an
SNAr
or cross-coupling reaction with a dichloro-dihydropyridazinone core, it yields potent TRPC4/5 inhibitors (e.g., GFB-8438)[2].
Fig 2: Downstream pharmacological application of the synthesized piperazinone intermediate.
These inhibitors function by wedging into the voltage-sensing-like (VSL) domain of the TRPC4 channel. The cyclohexyl group—specifically positioned via the N1 amide nitrogen—forms critical hydrophobic interactions with tyrosine and phenylalanine residues (e.g., Y373) within the binding pocket, locking the channel in a closed conformation and protecting renal podocytes from injury[2].
References
Structural basis of TRPC4 regulation by calmodulin and pharmacological agents
eLife (2020). Details the utilization of 1-cyclohexylpiperazin-2-one in the synthesis of GFB-8438 and GFB-9289, and maps the binding interactions within the TRPC4 VSL domain.
URL: [Link][2]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach
The Journal of Organic Chemistry (2023). Provides mechanistic context on the regioselectivity challenges inherent in piperazin-2-one synthesis.
URL:[Link][3]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
Pharmaceuticals (MDPI) (2023). Reviews standard industrial reductive amination and cyclization techniques for piperazine-core APIs.
URL:[Link][4]
Preparation of 1-Cyclohexyl-2-piperazinone hydrate from cyclohexylamine
Application Note & Protocol Topic: A Proposed Synthetic Route for the Preparation of 1-Cyclohexyl-2-piperazinone Hydrate from Cyclohexylamine Audience: Researchers, scientists, and drug development professionals. Abstrac...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: A Proposed Synthetic Route for the Preparation of 1-Cyclohexyl-2-piperazinone Hydrate from Cyclohexylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Piperazinone scaffolds are of significant interest in medicinal chemistry, serving as core structural motifs in a variety of therapeutic agents.[1][2] This document provides a detailed, research-grade protocol for a proposed two-stage synthesis of 1-Cyclohexyl-2-piperazinone hydrate, commencing from the readily available starting material, cyclohexylamine. The described methodology is grounded in established principles of organic synthesis, involving an initial N-alkylation to form a key diamine intermediate, followed by a robust intramolecular cyclization to yield the target piperazinone ring system. This guide emphasizes the mechanistic rationale behind the procedural steps, comprehensive characterization techniques for product validation, and critical safety considerations, offering a complete framework for researchers in drug discovery and process development.
Introduction & Synthetic Strategy
The piperazinone ring is a privileged heterocyclic scaffold due to its structural rigidity and the presence of hydrogen bond donors and acceptors, which facilitate molecular recognition at biological targets.[3] Derivatives of this core have demonstrated a wide range of pharmacological activities, making them valuable building blocks in the synthesis of novel therapeutic agents.[4] This application note details a logical and efficient synthetic pathway to 1-Cyclohexyl-2-piperazinone, a compound with potential applications as a versatile intermediate for further chemical elaboration.
The proposed synthesis begins with cyclohexylamine, a colorless liquid with a characteristic amine odor.[5] The overall strategy is depicted below and involves two primary transformations:
Stage 1: Synthesis of N-Cyclohexyl-N'-(chloroacetyl)ethylenediamine. This key intermediate is prepared via a two-step sequence starting with the reaction between cyclohexylamine and 2-chloroethylamine hydrochloride to form N-cyclohexylethylenediamine. This diamine is then selectively acylated at the primary amine using chloroacetyl chloride.
Stage 2: Base-Mediated Intramolecular Cyclization. The chloroacetylated intermediate undergoes an intramolecular nucleophilic substitution reaction in the presence of a non-nucleophilic base to facilitate ring closure, affording the desired 1-Cyclohexyl-2-piperazinone.
Stage 3: Purification and Hydrate Formation. The final product is purified via recrystallization from an aqueous solvent system to yield the stable hydrate form.
Overall Reaction Scheme
Caption: Proposed multi-stage synthesis of 1-Cyclohexyl-2-piperazinone Hydrate.
Mechanistic Rationale
The synthetic sequence is designed for efficiency and high yield. The initial step involves the nucleophilic attack of cyclohexylamine on 2-chloroethylamine. Using a base like potassium carbonate is crucial to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction, driving the equilibrium towards the product.
The subsequent acylation with chloroacetyl chloride is directed towards the more nucleophilic and less sterically hindered primary amine of the N-cyclohexylethylenediamine intermediate. The reaction is performed at low temperatures with a tertiary amine base (triethylamine) to scavenge the HCl byproduct without competing in the nucleophilic reaction.
The final cyclization is an example of an intramolecular Williamson ether synthesis analogue, forming a C-N bond instead of a C-O bond. The chloroacetamide moiety provides both the electrophilic carbon and the carbonyl group for the lactam. A base, such as potassium carbonate, deprotonates the secondary amine, increasing its nucleophilicity and facilitating the intramolecular attack on the carbon bearing the chlorine atom to form the six-membered piperazinone ring.[6]
Detailed Experimental Protocols
Stage 1: Synthesis of N-Cyclohexyl-N'-(chloroacetyl)ethylenediamine
Materials:
Cyclohexylamine (C₆H₁₁NH₂)
2-Chloroethylamine hydrochloride (ClC₂H₄NH₂·HCl)
Potassium carbonate (K₂CO₃), anhydrous
Chloroacetyl chloride (ClCOCH₂Cl)
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Isopropanol (IPA)
Deionized Water
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Part A: Synthesis of N-Cyclohexylethylenediamine
To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloroethylamine hydrochloride (58.0 g, 0.5 mol) and potassium carbonate (152.0 g, 1.1 mol).
Add a solvent mixture of deionized water (200 mL) and isopropanol (200 mL).
Add cyclohexylamine (49.6 g, 0.5 mol) to the stirred suspension.
Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
After completion, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with isopropanol (50 mL).
Combine the filtrate and washings. Remove the isopropanol under reduced pressure using a rotary evaporator.
Extract the remaining aqueous solution with dichloromethane (3 x 150 mL).
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-cyclohexylethylenediamine as an oil. The product is typically used in the next step without further purification.
Part B: Acylation with Chloroacetyl Chloride
Dissolve the crude N-cyclohexylethylenediamine from the previous step in anhydrous dichloromethane (400 mL) in a 1 L three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
Cool the solution to 0 °C in an ice-water bath.
Add triethylamine (55.6 g, 0.55 mol) to the solution.
Slowly add a solution of chloroacetyl chloride (62.1 g, 0.55 mol) in anhydrous dichloromethane (100 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.
Quench the reaction by slowly adding 200 mL of deionized water.
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (2 x 150 mL) and brine (150 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-Cyclohexyl-N'-(chloroacetyl)ethylenediamine, as a viscous oil or semi-solid.
Stage 2: Intramolecular Cyclization to 1-Cyclohexyl-2-piperazinone
To a 1 L round-bottom flask, add the crude intermediate from Stage 1, anhydrous potassium carbonate (103.7 g, 0.75 mol), and acetonitrile (500 mL).
Equip the flask with a reflux condenser and magnetic stirrer.
Heat the suspension to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solids with acetonitrile (2 x 50 mL).
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1-Cyclohexyl-2-piperazinone as a solid or oil.
Stage 3: Purification by Recrystallization
Materials:
Crude 1-Cyclohexyl-2-piperazinone
Acetone
Deionized Water
Protocol:
Dissolve the crude product in a minimum amount of hot acetone (approx. 60-70 °C).
Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness is observed.
Add a small amount of acetone to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold acetone/water (1:1) mixture.
Dry the product under vacuum at 40 °C to a constant weight to yield pure 1-Cyclohexyl-2-piperazinone hydrate.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Parameter
Expected Value/Observation
Appearance
White to off-white crystalline solid
Melting Point
To be determined experimentally
¹H NMR
Peaks corresponding to cyclohexyl and piperazinone protons
¹³C NMR
Signal for lactam carbonyl (~165-175 ppm) and other C atoms
Mass Spec (ESI+)
[M+H]⁺ corresponding to the anhydrous form (C₁₀H₁₈N₂O, MW: 182.26)
Caption: Step-by-step experimental workflow for the synthesis and purification.
Safety Precautions
Cyclohexylamine: Toxic, corrosive, and flammable. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
Chloroacetyl chloride: Highly corrosive, toxic, and a potent lachrymator. Must be handled with extreme care in a fume hood.
Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye irritation.
All reactions should be performed in a fume hood. Appropriate fire safety equipment should be readily available. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. (n.d.). Google Cloud.
Cyclohexylamine Usage And Synthesis. (2024, January 16). LookChem.
An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs. (n.d.). Benchchem.
US Patent US4240961A. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved March 27, 2026, from [Link]
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). Semantic Scholar.
How to improve yield in 1-Cyclohexyl-2-piperazinone hydrate synthesis
Welcome to the Technical Support Center for 1-Cyclohexyl-2-piperazinone hydrate (CAS: 1638221-49-4) synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Cyclohexyl-2-piperazinone hydrate (CAS: 1638221-49-4) synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic and kinetic bottlenecks researchers frequently encounter when synthesizing this critical building block.
1-Cyclohexyl-2-piperazinone is a highly versatile scaffold, prominently featured in the development of TRPC4/TRPC6 channel modulators (such as GFB-8438 and GFB-9289) and various PARP inhibitors[1]. However, achieving high yields—particularly during the regioselective acylation, intramolecular cyclization, and final hydration steps—requires strict control over reaction parameters.
Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, optimized protocols, and empirical data to help you establish a self-validating synthetic workflow.
Synthetic Workflow & Failure Points
To guarantee regioselectivity (ensuring the cyclohexyl group is positioned at the N1 amide position rather than the N4 amine position), the most robust route utilizes an N-Boc protection strategy[2].
Fig 1: Regioselective synthesis of 1-Cyclohexyl-2-piperazinone hydrate and common failure points.
Troubleshooting & FAQs
Q: Why am I isolating 4-cyclohexylpiperazin-2-one instead of the 1-cyclohexyl target?A: This is a classic regioselectivity failure. If you attempt to react N-cyclohexylethane-1,2-diamine directly with chloroacetyl chloride, the less sterically hindered primary amine will preferentially attack the acyl chloride. Subsequent cyclization places the cyclohexyl group on the N4 position.
Causality & Solution: You must use N-Boc-ethylenediamine. By masking the primary amine, the reductive amination with cyclohexanone occurs at the free primary amine, converting it to a secondary amine. Subsequent acylation is forced onto this secondary amine, ensuring the cyclohexyl group becomes the N1 amide nitrogen upon cyclization[2].
Q: My cyclization step (following Boc deprotection) yields a messy mixture of oligomers and dimers. How can I improve the intramolecular yield?A: The cyclization of the intermediate 2-amino-N-(2-chloroethyl)-N-cyclohexylacetamide is an S_N2 reaction. Because intermolecular collisions compete with intramolecular ring closure, high concentrations heavily favor dimerization (forming 14-membered rings) or linear polymerization[3].
Causality & Solution:High dilution is non-negotiable. The reaction must be run at concentrations ≤ 0.05 M. Furthermore, utilizing a sterically hindered base like DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent (e.g., Acetonitrile or THF) enhances the nucleophilicity of the primary amine while preventing base-catalyzed degradation of the alkyl chloride.
Q: The final compound fails elemental analysis for the hydrate form. It appears to be a mixture of anhydrous and hydrated states. How do I fix this?A: Hydrate stoichiometry is dictated by the water activity during crystallization and the aggressiveness of your drying protocol. Over-drying under high vacuum and elevated temperatures will strip the water of hydration, leaving a hygroscopic anhydrous powder that inconsistently absorbs atmospheric moisture.
Causality & Solution: Crystallize the product from an Acetone/Water (9:1) mixture. Dry the resulting crystals under a mild vacuum (e.g., 50-100 mbar) at room temperature (20-25°C) until constant weight is achieved. Do not use a desiccator with aggressive drying agents like P2O5.
Quantitative Data: Cyclization Optimization
To validate the causality of dilution and base selection, our lab evaluated the cyclization of the deprotected intermediate across various conditions. The data below demonstrates why pseudo-high dilution and specific bases are required to maximize the yield of the piperazinone core.
Solvent
Base
Concentration (M)
Temp (°C)
Major Byproduct
Isolated Yield (%)
DCM
Et₃N
0.50 M
25°C
Dimers / Oligomers
35%
DMF
K₂CO₃
0.10 M
60°C
Hydrolyzed intermediate
55%
MeCN
DIPEA
0.05 M
80°C
Trace dimers
82%
THF
DIPEA
0.01 M
65°C
None (Clean conversion)
88%
Table 1: Impact of concentration and base selection on the intramolecular S_N2 cyclization yield.
Standard Operating Protocols
Protocol A: High-Dilution Cyclization to 1-Cyclohexylpiperazin-2-one
This protocol assumes you have already synthesized and Boc-deprotected the N-chloroacetyl intermediate.
Preparation: Dissolve the crude deprotected intermediate (TFA salt, 10.0 mmol) in 100 mL of anhydrous THF.
Base Addition: In a separate 2-neck 2L round-bottom flask, add 900 mL of anhydrous THF and 4.0 equivalents of DIPEA (40.0 mmol). Heat the mixture to 65°C under an inert nitrogen atmosphere.
Slow Addition (Critical Step): Using a syringe pump, add the 100 mL intermediate solution dropwise into the 2L flask over a period of 4 to 6 hours. Note: This pseudo-high dilution technique ensures the steady-state concentration of the reactive intermediate remains incredibly low, favoring intramolecular cyclization.
Completion: Stir at 65°C for an additional 2 hours post-addition. Monitor via LC-MS until the intermediate is consumed.
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (300 mL) and wash with saturated NaHCO₃ (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude anhydrous 1-cyclohexylpiperazin-2-one.
Protocol B: Controlled Hydration and Crystallization
Dissolution: Dissolve the crude anhydrous 1-cyclohexylpiperazin-2-one (approx. 1.8 g) in 18 mL of HPLC-grade Acetone at 40°C.
Hydration: Slowly add 2.0 mL of ultra-pure deionized water dropwise while maintaining stirring. The solution should remain clear.
Crystallization: Remove the heat source and allow the solution to cool naturally to room temperature over 2 hours. Seed crystals can be added if available. Once turbidity appears, transfer the flask to a 4°C refrigerator for 12 hours to maximize precipitation.
Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with 5 mL of ice-cold Acetone.
Drying: Transfer the crystals to a vacuum oven. Dry at 25°C under mild vacuum (approx. 100 mbar) for 6-8 hours. Do not exceed 30°C to prevent dehydration.
References
Structural basis of TRPC4 regulation by calmodulin and pharmacological agents. eLife. Available at:[Link]
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology. Available at:[Link]
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at:[Link]
Overcoming solubility issues with 1-Cyclohexyl-2-piperazinone hydrate in aqueous media
A Guide to Overcoming Aqueous Solubility Challenges for Researchers Welcome to the technical support resource for 1-Cyclohexyl-2-piperazinone hydrate. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the technical support resource for 1-Cyclohexyl-2-piperazinone hydrate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your specific experimental setup.
Important Safety Information
Before handling this or any chemical, consult the latest Safety Data Sheet (SDS) provided by your supplier. Based on data from structurally related compounds like 1-Cyclohexylpiperazine and 2-Piperazinone, this compound should be handled with care.[1] It may be a skin and eye irritant.[2] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3]
Q1: Why is 1-Cyclohexyl-2-piperazinone hydrate difficult to dissolve in aqueous buffers?
Answer: The solubility of 1-Cyclohexyl-2-piperazinone hydrate is dictated by its molecular structure, which presents a classic duality.
Hydrophobic Character: The compound features a cyclohexyl group, which is a bulky, non-polar, and lipophilic moiety.[4] This part of the molecule is repelled by water, significantly contributing to its poor aqueous solubility.
Hydrophilic Character: The piperazinone ring contains polar functional groups (an amide and a secondary amine) capable of hydrogen bonding. The "hydrate" form indicates that water molecules are already incorporated into the solid crystal structure, which can sometimes influence the initial dissolution kinetics.
The primary challenge arises because the hydrophobic nature of the cyclohexyl ring dominates, making it difficult for water molecules to effectively solvate the entire molecule.
Q2: I'm starting a new experiment. What is a logical workflow for tackling solubility issues with this compound?
Answer: A systematic approach saves time and reagents. Instead of randomly trying different methods, we recommend a tiered strategy that begins with the simplest and most common techniques before moving to more complex solutions. The choice of method will ultimately depend on the constraints of your downstream application (e.g., cell-based assays may be sensitive to high concentrations of organic solvents).
Below is a recommended troubleshooting workflow.
Caption: Recommended workflow for enhancing solubility.
Tier 1 Strategies: Simple Modifications
Q3: How does pH adjustment work, and what is the protocol?
Answer: This is often the most effective initial strategy for ionizable compounds.[5] The piperazinone ring contains a secondary amine that is a weak base. By lowering the pH of the solvent, you can protonate this nitrogen atom. This positive charge makes the molecule significantly more polar and, therefore, more soluble in water.[6][7]
The goal is to find a pH where the compound is sufficiently soluble without compromising its stability or interfering with your experiment.
Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 2, 4, 5, 6, 7.4). Use buffers appropriate for your application (e.g., citrate for lower pH, phosphate for neutral).
Dispense Compound: To separate microcentrifuge tubes, add a small, pre-weighed amount of 1-Cyclohexyl-2-piperazinone hydrate (e.g., 1 mg). Ensure the amount is in excess of what you expect to dissolve.
Add Buffer: Add a fixed volume of each buffer to the corresponding tube (e.g., 1 mL).
Equilibrate: Vortex each tube vigorously for 1-2 minutes. Place the tubes on a rotator or shaker at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to reach equilibrium.
Separate Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
Quantify Supernatant: Carefully collect the supernatant from each tube. This solution represents the saturated concentration at that specific pH. Quantify the concentration using an appropriate analytical method (see FAQ #7).
Analyze Data: Plot the measured solubility against the pH to determine the optimal pH for your target concentration.
Q4: My experiment is sensitive to pH changes. How can I use co-solvents?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[8] This makes the environment more "hospitable" to the hydrophobic cyclohexyl group, thereby increasing solubility.[9] This is a very common and effective technique, particularly for creating concentrated stock solutions.[10]
Causality: The co-solvent disrupts the strong hydrogen-bonding network of water. This lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, leading to enhanced solubilization.[9]
Co-solvent
Properties & Considerations
Typical Starting % (v/v) in Stock
DMSO (Dimethyl sulfoxide)
Powerful aprotic solvent.[10] Can be toxic to some cell lines at >0.5-1%. Can permeate skin.
5-100%
Ethanol (EtOH)
Less potent than DMSO but often better tolerated by cells. Volatile.
10-50%
PEG 400 (Polyethylene Glycol)
A viscous polymer often used in pharmaceutical formulations.[10] Generally low toxicity.
20-60%
Propylene Glycol
Similar properties to PEG, commonly used in drug formulations.[10]
20-60%
Select Co-solvent: Choose a co-solvent compatible with your downstream application (DMSO is a common starting point).
Prepare High-Concentration Stock: Weigh out your compound and add the minimum amount of pure co-solvent required to fully dissolve it. For example, start by adding 100 µL of DMSO to 5 mg of the compound. Vortex and gently warm (to 30-40°C) if necessary. If it doesn't dissolve, add more co-solvent incrementally. This creates a high-concentration stock (e.g., 50 mg/mL).
Serial Dilution: Perform serial dilutions of your stock solution into your final aqueous buffer.
Observe for Precipitation:Crucially , after diluting into the aqueous buffer, observe the solution carefully. The compound may precipitate if the final co-solvent concentration is too low to maintain solubility. This is known as "crashing out."
Determine Working Range: Find the highest concentration that remains clear in your final buffer. For example, you might find that a 1:1000 dilution of a 50 mg/mL DMSO stock (final DMSO concentration of 0.1%) is stable, yielding a final compound concentration of 50 µg/mL.
Tier 2 Strategies: Formulation Approaches
Q5: What are surfactants and when should I use them?
Answer: Surfactants (surface-active agents) are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. At concentrations above the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of oily environment within the aqueous solution.
This hydrophobic core can encapsulate poorly soluble compounds, effectively hiding them from the water and dramatically increasing their apparent solubility.[13][14] This method is useful when pH modification is not possible and co-solvent concentrations must be kept to a minimum.
Choose Surfactant: Select a non-ionic surfactant like Polysorbate 80 (Tween® 80) or an anionic surfactant like Sodium Dodecyl Sulfate (SDS), depending on your experimental needs. Non-ionic surfactants are generally less harsh and preferred for biological systems.[12]
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1-2% w/v).
Add Compound: Add the 1-Cyclohexyl-2-piperazinone hydrate directly to the surfactant-containing buffer.
Facilitate Dissolution: Vortex vigorously. Gentle heating (37-50°C) and sonication can significantly accelerate the process of micellar encapsulation.
Equilibrate and Verify: Allow the solution to equilibrate for 30-60 minutes. A clear solution indicates successful solubilization. As a control, prepare a sample without surfactant to confirm its role.
Q6: I need a solvent- and surfactant-free formulation. What is cyclodextrin complexation?
Answer: Cyclodextrins are ring-shaped molecules made of sugar units. They have a unique structure resembling a truncated cone with a hydrophobic (water-hating) interior cavity and a hydrophilic (water-loving) exterior.[15][16]
This structure allows the cyclodextrin to act as a "molecular container." The hydrophobic part of your compound (the cyclohexyl group) can fit inside the cyclodextrin's cavity, forming a "host-guest" inclusion complex.[17][18] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. This is an advanced technique often used in pharmaceutical formulations to improve solubility and bioavailability.[19]
Caption: Mechanism of cyclodextrin inclusion complexation.
Select Cyclodextrin: Beta-cyclodextrin (β-CD) or its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices.[15]
Molar Ratio: Determine the molar ratio of drug to cyclodextrin to test (e.g., 1:1 and 1:2 are common starting points).
Combine Components: In a mortar, place the calculated amount of 1-Cyclohexyl-2-piperazinone hydrate and cyclodextrin.
Knead: Add a small amount of a water/ethanol (50:50) mixture dropwise and knead the mixture with a pestle for 30-60 minutes. The goal is to form a thick, uniform paste. This intimate mixing forces the drug into the cyclodextrin cavity.
Dry: Dry the resulting paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved, or use a vacuum oven.
Create Powder: Grind the dried complex into a fine powder.
Test Solubility: This powder can now be dissolved directly into your aqueous buffer. Test its solubility compared to the uncomplexed drug.
Verification & Analysis
Q7: How do I confirm my compound is truly dissolved and accurately measure its concentration?
Answer: This is a critical step for experimental reproducibility. A visually clear solution does not guarantee complete dissolution or the absence of nano-sized aggregates.
1. Confirming Dissolution:
Visual Inspection: The solution should be completely clear and free of any visible particles, haze, or Tyndall effect (light scattering).
Filtration: A robust method is to filter the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration in the filtrate should be the same as the pre-filtered solution. If it was a fine suspension, the concentration will drop significantly after filtration.
2. Quantifying Concentration:
Accurate quantification requires an analytical technique.
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is the gold standard. Since the piperazinone structure may not have a strong chromophore, you may need a derivatization step. A common method involves reacting the amine group with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) to create a derivative that can be easily detected.[20] The method would require validation for linearity, accuracy, and precision.[20]
Fluorescence Spectroscopy: If the compound or a derivative is fluorescent, this can be a highly sensitive quantification method.[21]
LC-MS: Liquid Chromatography-Mass Spectrometry provides high sensitivity and specificity and can directly measure the compound's mass without derivatization.[22]
Developing a quantitative analytical method is essential for validating your solubilization protocol and ensuring accurate dosing in your experiments.
References
NINGBO INNO PHARMCHEM CO.,LTD. Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Medicina, 60(4), 586. [Link]
Garrido, B., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6688. [Link]
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2849-2860. [Link]
Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
Al-Hamdani, A. H. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. [Link]
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
Lee, S. H., et al. (2022). Role of Surfactant Micellization for Enhanced Dissolution of Poorly Water-Soluble Cilostazol Using Poloxamer 407-Based Solid Dispersion via the Anti-Solvent Method. Pharmaceutics, 14(11), 2415. [Link]
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Trent, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56221. [Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
Kaneshiro, T. L., & Alkan-Onyuksel, H. (2005). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-7. [Link]
Hamed, R., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3295-3309. [Link]
SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]
JoVE. (2017). Dissolving Hydrophobic Compounds. Journal of Visualized Experiments. [Link]
Tho, I., et al. (2011). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]
Zhang, G., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
Claux, O., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12282-12290. [Link]
Zhang, G., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2217-2226. [Link]
Kim, J. S., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Investigation, 47(1), 23-35. [Link]
Shinde, P. R., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 2(2), 56-72. [Link]
Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 4946-4954. [Link]
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Reddy, G. S., & Kumar, P. S. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1284-1289. [Link]
Murphy, K. R., et al. (2014). An introduction to the challenges of modelling fluorescence EEMs from complex mixtures of organic matter. Analytical Methods, 6(12), 3866-3874. [Link]
Faq, Z., & Mahmood, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
Technical Support Center: Storage and Handling of 1-Cyclohexyl-2-piperazinone Hydrate
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Cyclohexyl-2-piperazinone hydrate. Adherence to these p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Cyclohexyl-2-piperazinone hydrate. Adherence to these protocols is critical to prevent chemical degradation, ensuring the integrity and reliability of your experimental results. This document is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-Cyclohexyl-2-piperazinone hydrate?
A1: The degradation of 1-Cyclohexyl-2-piperazinone hydrate is primarily influenced by three factors: moisture, temperature, and atmospheric exposure (oxygen and carbon dioxide). As a hydrated compound, it exists in equilibrium with water, making it susceptible to changes in ambient humidity.[1][2] The piperazinone ring contains an amide bond, which is susceptible to hydrolysis, particularly under acidic or basic conditions that can be initiated by absorbed atmospheric water or CO2. Furthermore, like many organic molecules, it can undergo thermal and oxidative degradation.[3][4]
Q2: What are the optimal storage conditions for 1-Cyclohexyl-2-piperazinone hydrate to ensure its long-term stability?
A2: To ensure the long-term stability of 1-Cyclohexyl-2-piperazinone hydrate, it is crucial to control its storage environment meticulously. The recommended storage conditions are summarized in the table below.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.[5][6]
Atmosphere
Inert Gas (Argon or Nitrogen)
An inert atmosphere displaces oxygen and moisture, preventing oxidation and minimizing water absorption.[7]
Light
Amber vial or dark location
Protects the compound from potential photolytic degradation.[8]
Container
Tightly sealed, non-reactive
Prevents exposure to atmospheric moisture and gases.[9] Glass or a suitable inert polymer container is recommended.
Humidity
Low humidity environment
As a hydrate, the compound's water content can change with ambient humidity. Storage in a desiccator or a controlled low-humidity environment is advisable.[10][11]
Q3: Can I store 1-Cyclohexyl-2-piperazinone hydrate at room temperature?
A3: While short-term storage at room temperature (15-25°C) may be acceptable for immediate use, long-term storage under these conditions is not recommended.[2] Elevated temperatures can accelerate the rate of degradation, potentially leading to the hydrolysis of the amide bond or other decomposition pathways.[3] For maintaining the compound's integrity over an extended period, refrigeration (2-8°C) is the preferred condition.[6]
Q4: The material has changed in appearance (e.g., color change, clumping). What does this indicate?
A4: A change in the physical appearance of 1-Cyclohexyl-2-piperazinone hydrate is a strong indicator of degradation.
Clumping or becoming "gummy" suggests the absorption of excess moisture from the atmosphere, which can facilitate hydrolysis.[10]
Discoloration (e.g., yellowing) may point towards oxidative degradation or the formation of impurities.
If you observe any changes in the material's appearance, it is recommended to perform an analytical assessment (e.g., HPLC, LC-MS) to determine its purity before use.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Difficulty in weighing, static clinging
Low ambient humidity, causing the material to become statically charged.
Use an anti-static gun or ionizer in the weighing area. Ensure the compound is equilibrated to room temperature before opening to prevent moisture condensation.
Inconsistent analytical results
Degradation of the compound due to improper storage or handling.
Re-evaluate storage conditions. Use a fresh, unopened container of the compound for critical experiments. Verify the purity of the existing stock using a validated analytical method.
Poor solubility in a non-aqueous solvent
The compound is a hydrate and may have absorbed additional water, reducing its solubility in non-polar solvents.
Dry a small sample of the material under vacuum at a low temperature to remove excess water before dissolution. Note that this may alter the hydrate form.
Potential Degradation Pathways
The primary degradation pathway of concern for 1-Cyclohexyl-2-piperazinone hydrate is the hydrolysis of the amide bond within the piperazinone ring. This reaction can be catalyzed by acidic or basic conditions and is facilitated by the presence of water.
Caption: Hydrolytic degradation of 1-Cyclohexyl-2-piperazinone.
Experimental Protocols
Protocol for Assessing the Purity of 1-Cyclohexyl-2-piperazinone Hydrate by HPLC-UV
This protocol provides a general method for assessing the purity of 1-Cyclohexyl-2-piperazinone hydrate and detecting potential degradation products. Method optimization may be required for your specific instrumentation.
1. Materials and Reagents:
1-Cyclohexyl-2-piperazinone hydrate sample
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (or other suitable modifier)
Volumetric flasks and pipettes
HPLC system with a UV detector
2. Standard and Sample Preparation:
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of 1-Cyclohexyl-2-piperazinone hydrate and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) in a 10 mL volumetric flask. This will be your stock solution. Prepare a series of dilutions for linearity assessment.
Sample Preparation: Prepare a sample solution of your stored 1-Cyclohexyl-2-piperazinone hydrate at the same concentration as the primary standard solution.
3. HPLC Conditions (Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
UV Detection: 210 nm (or a wavelength determined by a UV scan of the compound)
Column Temperature: 30°C
4. Analysis:
Inject the standard solutions to establish the retention time and response for the pure compound.
Inject the sample solution.
Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products.
Calculate the purity of your sample by comparing the peak area of the main component to the total area of all peaks.
Technical Support Center: Troubleshooting NMR Peak Shifts in 1-Cyclohexyl-2-piperazinone Hydrate Analysis
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for researchers analyzing 1-cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4) via Nuclear Magnetic Resonance (NMR) spectroscop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for researchers analyzing 1-cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4) via Nuclear Magnetic Resonance (NMR) spectroscopy.
As a Senior Application Scientist, I frequently see analysts struggle with this molecule. Because it is a cyclic amide (lactam) containing a basic secondary amine and a hydrate water molecule, it exhibits highly dynamic NMR behavior. Peak shifts and signal broadening are not instrument errors; they are chemical realities driven by exchange rates, hydrogen bonding, and solvent degradation. This guide will help you understand the causality behind these shifts and provide self-validating protocols to ensure reproducible data.
Section 1: Mechanistic Causes of Peak Shifts
To troubleshoot effectively, you must understand the three reactive domains of 1-cyclohexyl-2-piperazinone hydrate:
The Amine (N4-H) Proton: This proton acts as both a hydrogen-bond donor and undergoes rapid intermolecular chemical exchange. Its chemical shift is highly sensitive to the concentration of the solute and the hydrogen-bonding capacity of the solvent.
The Hydrate Water: The water of crystallization co-dissolves in your NMR solvent. Its peak position is entirely dependent on the solvent environment and temperature, often overlapping with key aliphatic signals[1].
The Basic N4 Amine: The secondary amine in the piperazinone ring is a Lewis base. It is highly susceptible to protonation by trace acids commonly found in aging halogenated solvents, which drastically alters the electronic shielding of the adjacent carbon backbone.
Section 2: Troubleshooting FAQs
Q1: The N-H proton peak is shifting between different batches, or it is missing entirely. What is wrong?
Causality: The N4-H proton undergoes rapid chemical exchange with the hydrate water and any residual moisture in the solvent. Furthermore, its chemical shift is concentration-dependent. At higher concentrations, intermolecular hydrogen bonding between the N-H donor and the C=O (lactam) acceptor increases, deshielding the proton and shifting it downfield.
Solution: Standardize your sample concentration. If the peak is missing due to rapid exchange, switch from CDCl₃ to a strongly hydrogen-bonding solvent like DMSO-d₆. DMSO acts as a hydrogen-bond acceptor, solvating the N-H proton, slowing the exchange rate, and often resolving it as a sharper signal further downfield.
Q2: A broad peak is overlapping with my aliphatic cyclohexyl signals (1.0 - 2.0 ppm). How can I confirm if it is the hydrate water or a structural proton?
Causality: Water of hydration exchanges with the bulk solvent. In CDCl₃, the water peak typically appears at 1.56 ppm, right in the middle of the cyclohexyl envelope.
Solution: Perform a D₂O shake experiment (see protocol below). Alternatively, reference standard trace impurity tables () to predict water shifts based on your specific solvent system[1].
Q3: The CH₂ protons adjacent to the N4 amine (positions 3 and 5) are severely broadened and shifted downfield compared to literature values. What is causing this?
Causality: CDCl₃ photo-degrades over time via a phosgene pathway, generating trace amounts of deuterium chloride (DCl). This trace acid protonates the basic N4 amine of the piperazinone ring, forming a salt. This protonation pulls electron density away from the adjacent CH₂ groups, deshielding them and shifting them downfield. The intermediate rate of this acid-base exchange causes severe peak broadening.
Solution: Neutralize your NMR solvent by passing it through basic alumina immediately prior to sample preparation.
Section 3: Quantitative Data - Expected Chemical Shifts
The following table summarizes the expected behavior of the exchangeable protons in 1-cyclohexyl-2-piperazinone hydrate across common NMR solvents.
Solvent
Residual Peak (ppm)
Hydrate Water Peak (ppm)
N-H Peak Behavior
Causality of Shift
CDCl₃
7.26
1.56
Broad, highly variable (1.5 - 3.0 ppm)
Weak H-bonding solvent; shift depends entirely on solute concentration and trace acid.
DMSO-d₆
2.50
3.33
Sharper, shifted downfield (~7.0 - 8.0 ppm)
Strong H-bonding acceptor; locks the N-H proton, slowing exchange and deshielding it.
CD₃OD
3.31
4.87 (HDO)
Not observed (exchanged)
Protic solvent undergoes rapid deuterium exchange with both the N-H and the hydrate water.
(Data adapted from authoritative solvent impurity tables and )[1][2].
Section 4: Standardized Experimental Protocol
To eliminate concentration, pH, and exchange-based chemical shift artifacts, utilize this self-validating sample preparation methodology.
Step 1: Solvent Neutralization (Acid Removal)
Action: Pack a glass Pasteur pipette with a small plug of glass wool and 1 inch of activated Basic Alumina. Pass 1.0 mL of CDCl₃ through the pipette directly into a clean glass vial.
Causality: Basic alumina traps trace DCl generated by solvent degradation, preventing the protonation of the basic N4 amine.
Self-Validation: Compare the spectra before and after filtration. A sharpening of the aliphatic CH₂ peaks (positions 3 and 5) and an upfield shift confirms that trace acid was the confounding variable.
Step 2: Concentration Standardization
Action: Weigh exactly 15.0 mg of 1-cyclohexyl-2-piperazinone hydrate and dissolve it entirely in 0.6 mL of the neutralized CDCl₃. Transfer to a 5 mm NMR tube.
Causality: The chemical shift of the N-H proton is dictated by the equilibrium of intermolecular hydrogen bonding. Standardizing the concentration ensures a reproducible H-bonding network across all batches.
Step 3: D₂O Exchange (Orthogonal Verification)
Action: If peak assignment remains ambiguous due to shifting water/NH signals, add 1 drop (approx. 10 µL) of D₂O to the NMR tube, cap tightly, and shake vigorously for 30 seconds. Re-acquire the spectrum.
Causality: D₂O provides an overwhelming excess of exchangeable deuterons. The N-H proton and the hydrate H₂O will exchange to become N-D and HDO.
Self-Validation: The complete disappearance of the suspected N-H peak and the consolidation of the water peak into a single HDO signal at ~4.8 ppm definitively identifies the exchangeable species, validating your peak assignments.
Section 5: Diagnostic Workflow
Use the following logical pathway to diagnose and resolve unexpected peak shifts in your spectra.
Workflow for diagnosing NMR peak shifts in 1-cyclohexyl-2-piperazinone hydrate.
References
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Organometallics (American Chemical Society)
URL: [Link]
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: Journal of Organic Chemistry (American Chemical Society)
URL: [Link]
Minimizing side reactions in 1-Cyclohexyl-2-piperazinone hydrate scale-up
Technical Support Center: 1-Cyclohexyl-2-piperazinone Hydrate Scale-Up A Guide to Minimizing Side Reactions and Ensuring Process Robustness Introduction: From Bench to Bulk As a Senior Application Scientist, I've seen fi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1-Cyclohexyl-2-piperazinone Hydrate Scale-Up
A Guide to Minimizing Side Reactions and Ensuring Process Robustness
Introduction: From Bench to Bulk
As a Senior Application Scientist, I've seen firsthand the challenges that arise when a promising laboratory synthesis is scaled for pilot or manufacturing purposes. The synthesis of 1-Cyclohexyl-2-piperazinone, a valuable heterocyclic building block in modern drug development, is no exception.[1] While the core reaction—typically an N-alkylation of a piperazinone precursor—appears straightforward, the transition to a larger scale introduces complexities related to heat transfer, mixing dynamics, and prolonged reaction times. These factors can amplify the rates of otherwise minor side reactions, leading to significant yield loss, complex purification challenges, and compromised product quality.
This technical support guide is designed to provide researchers and process chemists with actionable, field-proven insights into the common side reactions encountered during the scale-up of 1-Cyclohexyl-2-piperazinone hydrate synthesis. Moving beyond a simple list of procedures, we will delve into the mechanistic origins of these impurities and offer robust, self-validating strategies to control them, ensuring a scalable and reproducible process.
Section 1: The Core Synthetic Pathway and Its Inherent Challenges
The most common and industrially viable route to 1-Cyclohexyl-2-piperazinone involves the N-alkylation of a protected piperazin-2-one with a suitable cyclohexyl electrophile, followed by deprotection. A typical sequence employs N-Boc-piperazin-2-one and cyclohexyl bromide.[2][3]
Caption: Proposed synthetic pathway for 1-Cyclohexyl-2-piperazinone Hydrate.
While this pathway is effective, each step presents potential pitfalls during scale-up. Inadequate control over reaction parameters can easily divert the process toward unwanted byproducts.
This section addresses the most common issues encountered during scale-up, presented in a practical question-and-answer format.
FAQ 1: Formation of N,N'-Dicyclohexyl Piperazine Impurity
Question: "My crude product contains a significant amount of a symmetrical N,N'-dicyclohexyl byproduct, which is difficult to remove. How can I prevent its formation?"
Answer & Rationale: This side reaction arises from the alkylation of the desired product, 1-Cyclohexyl-2-piperazinone, if the secondary amine (N4-H) becomes deprotonated and reacts with another equivalent of cyclohexyl bromide. The use of a protecting group on one of the nitrogen atoms, such as the tert-butyloxycarbonyl (Boc) group, is the primary strategy to prevent this, as it ensures only one nitrogen is available for alkylation.[2] If you are starting from unprotected piperazin-2-one, another strategy is to use protonation to your advantage. By creating a monoprotonated salt of the starting material (e.g., piperazine monohydrochloride), the nucleophilicity of the second nitrogen is drastically reduced, suppressing the formation of disubstituted byproducts.[4]
Mitigation Strategies:
Utilize a Protected Starting Material: Employ N-Boc-piperazin-2-one as the starting material to physically block the second reactive site.[3]
Control Stoichiometry: Avoid a large excess of the alkylating agent (cyclohexyl halide). Maintain a molar ratio close to 1:1 or with a slight excess of the piperazinone.
Temperature Management: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. Higher temperatures can increase the rate of the secondary alkylation.
FAQ 2: Hydrolysis of the Piperazinone (Lactam) Ring
Question: "LC-MS analysis of my final product shows an impurity with a mass corresponding to the ring-opened amino acid. What causes this, and how can it be prevented?"
Answer & Rationale: The 2-piperazinone core contains an amide bond within a ring (a lactam), which is susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[5][6][7] This is a critical concern during both the deprotection step and the final neutralization and workup.
Mitigation Strategies:
Mild Deprotection Conditions: If using an acid for Boc deprotection, avoid excessively high temperatures or prolonged reaction times.
Careful pH Control During Workup: During neutralization of the product salt to the free base, avoid creating localized "hot spots" of high pH. Ensure efficient stirring and add the base solution slowly and sub-surface if possible. The final pH should be carefully controlled to be just basic enough to liberate the free amine without promoting significant hydrolysis.
Temperature Control During Workup: All aqueous workup and extraction steps should be performed at controlled, cool temperatures (e.g., 0-15 °C) to minimize the rate of hydrolysis.[5]
Minimize Water Contact Time: Once the free base is generated, proceed with extraction and isolation promptly to reduce the time the product spends in an aqueous environment.
FAQ 3: Formation of Halogenated Impurities
Question: "We have identified an α-chloroacetophenone-type impurity in a related piperazinone synthesis. Could a similar halogenated impurity form here, and what is the source?"
Answer & Rationale: Yes, this is a potential risk, especially when using certain base/solvent combinations. For example, if a base like pyridine is used, it forms a salt with the displaced bromide (pyridinium bromide). In some solvents, the free halide ion concentration can be high enough to act as a nucleophile, leading to undesired side reactions.[5] While less common with cyclohexyl systems than with activated benzyl systems, the principle remains a concern on scale-up.
Mitigation Strategies:
Select a Non-Nucleophilic Base System: Use an inorganic base like potassium carbonate (K2CO3) or a non-nucleophilic organic base like triethylamine (TEA).[2] In many solvent systems, the resulting halide salt (e.g., KBr or triethylamine hydrobromide) has low solubility and precipitates, effectively removing the halide ions from the reaction solution and suppressing their side reactions.[5]
Solvent Choice: Solvents like 2-MeTHF or acetonitrile are often preferred as they can facilitate the precipitation of these inorganic or amine salts.[2][5]
Section 3: Recommended Protocols and Methodologies
Protocol 1: Lab-Scale Synthesis of N-Boc-1-Cyclohexyl-2-piperazinone
This protocol is adapted from established procedures for N-alkylation of protected piperazines.[2][3]
Reaction Setup: To a stirred solution of 1-Boc-piperazin-2-one (1.0 eq) in anhydrous acetonitrile (10 volumes), add potassium carbonate (1.5 eq).
Reagent Addition: Add cyclohexyl bromide (1.1 eq) to the suspension.
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1-Cyclohexyl-2-piperazinone, which can be used in the next step or purified by column chromatography if necessary.
Protocol 2: Purification via Salt Formation and Recrystallization
Purifying piperazine derivatives by forming a salt is a highly effective method for removing non-basic impurities.[8][9]
Salt Formation: Dissolve the crude 1-Cyclohexyl-2-piperazinone free base in a suitable solvent like isopropanol or acetone.
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol) or glacial acetic acid until the pH is acidic and precipitation is complete.[9]
Isolation: Cool the slurry to 0-5 °C to maximize precipitation, then filter the solid salt.
Washing: Wash the filter cake with cold solvent (e.g., acetone) to remove soluble impurities.[8]
Recrystallization: The isolated salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The pure hydrate form is typically isolated from an aqueous crystallization.[8]
Section 4: Data & Process Control Summary
Successful scale-up relies on identifying and controlling Critical Process Parameters (CPPs). The table below summarizes key parameters and their impact on product quality.
Critical Process Parameter (CPP)
Potential Impact on Quality Attributes (Side Reactions)
Recommended Control Strategy
Reaction Temperature
Higher temperatures increase rates of hydrolysis and potential N,N'-disubstitution.[5]
Define a narrow operating range (e.g., 75-85 °C for alkylation). Use a jacketed reactor with precise temperature control.
Rate of Base Addition (Workup)
Rapid addition can create pH "hot spots," leading to lactam hydrolysis.
Add base solution slowly and with vigorous agitation. Monitor bulk pH in real-time.
Base Selection
Use of certain bases (e.g., pyridine) can introduce nucleophilic halides.[5]
Use K2CO3 or Et3N where the halide salt byproduct precipitates, reducing side reactions.[2][5]
Water Content
Excess water can facilitate hydrolysis of the piperazinone ring.
Use anhydrous solvents for the alkylation step. Minimize water contact time during workup.
Stoichiometry of Alkylating Agent
A large excess can promote the formation of the N,N'-dicyclohexyl impurity.
Use a slight excess (1.05-1.1 eq) of cyclohexyl bromide.
Section 5: Visualizing the Troubleshooting Workflow
When an out-of-specification result occurs, a logical workflow is essential for efficient problem-solving.
Caption: A logical workflow for troubleshooting impurity formation.
Conclusion
Minimizing side reactions during the scale-up of 1-Cyclohexyl-2-piperazinone hydrate is not merely about following a recipe; it is about understanding the underlying chemistry and its interplay with the physical environment of a large-scale reactor. By focusing on the mechanistic origins of key impurities such as hydrolysis byproducts and over-alkylation products, process chemists can implement robust control strategies. Careful selection of reagents, precise control over temperature and pH, and a well-designed purification strategy are the cornerstones of a successful, scalable, and economically viable manufacturing process.
References
Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development. Available at: [Link]
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. MDPI. Available at: [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society. Available at: [Link]
The hydrolysis of piperazine-2,5-dione. PubMed. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available at: [Link]
The Hydrolysis of Piperazine-2,5-dione. Biochemistry. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]
Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid... ResearchGate. Available at: [Link]
Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society. Available at: [Link]
Preparation method of 1-cyclohexylpiperazine.Patsnap.
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization. ACS Publications. Available at: [Link]
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
Preparation method of 1-cyclohexyl piperazine.Google Patents.
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters. Available at: [Link]
1-cyclohexylpiperazine. ChemSrc. Available at: [Link]
Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. ResearchGate. Available at: [Link]
The Critical Role of Piperazine Derivatives: Focus on 1-Cyclohexylpiperazine. Autechaux.com. Available at: [Link]
1-Cyclohexylpiperazine. PubChem. Available at: [Link]
Purification of piperazine.Google Patents.
Synthesis of Piperazines by C-H Functionalization. MDPI. Available at: [Link]
Strategic Scaffold Selection: A Comparative Guide to 1-Cyclohexyl-2-piperazinone Hydrate and Piperazinone Derivatives
Introduction: The Evolution of the Piperazine Scaffold The piperazine ring is an undisputed "privileged structure" in medicinal chemistry, forming the core of countless CNS agents, kinase inhibitors, and antimicrobial dr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolution of the Piperazine Scaffold
The piperazine ring is an undisputed "privileged structure" in medicinal chemistry, forming the core of countless CNS agents, kinase inhibitors, and antimicrobial drugs [1]. However, the dual basicity of the standard piperazine nitrogens can sometimes introduce liabilities, including off-target hERG toxicity, phospholipidosis, or suboptimal membrane permeability.
To engineer around these limitations, medicinal chemists frequently deploy the piperazin-2-one motif. By introducing a carbonyl group adjacent to the N1 nitrogen, the basicity of N1 is significantly attenuated (creating an amide-like resonance), while the N4 nitrogen remains basic and available for target engagement.
Within this highly specialized chemical space, 1-Cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4) has emerged as a premier building block. It synergizes the conformational restriction of the piperazinone core with the lipophilic bulk of a cyclohexyl group. This guide objectively compares 1-Cyclohexyl-2-piperazinone hydrate with other derivatives, such as 1-Cyclopentylpiperazin-2-one, providing the physicochemical data and self-validating experimental protocols necessary for rational scaffold selection.
Comparative Physicochemical Profiling
The strategic choice between a cyclohexyl, cyclopentyl, or unsubstituted piperazinone is dictated by the target's binding pocket and the required ADME (Absorption, Distribution, Metabolism, and Excretion) profile [2].
Table 1: Quantitative Comparison of Piperazinone Derivatives
The Causality of the Cyclohexyl Group: The cyclohexyl ring in 1-Cyclohexyl-2-piperazinone increases the LogP to approximately 1.86, a significant leap from the less lipophilic cyclopentyl analog. This enhanced lipophilicity is a critical driver for passive diffusion across the blood-brain barrier (BBB) [3]. Furthermore, the steric bulk of the six-membered ring provides superior spatial shielding against N-dealkylation by cytochrome P450 (CYP) enzymes compared to smaller cycloalkyl groups.
The Causality of the Hydrate Form: Free piperazinones can be highly hygroscopic, leading to inconsistent weighing, variable local concentrations, and degradation during storage. Utilizing the hydrate form of 1-Cyclohexyl-2-piperazinone ensures a stable, predictable crystalline lattice. This physical stability is paramount for reproducible formulation in high-throughput preclinical assays.
Caption: Functional logic and causality of N1-cyclohexyl substitution on the piperazinone scaffold.
To validate the performance of 1-Cyclohexyl-2-piperazinone hydrate against its analogs, rigorous ADME and solubility profiling must be conducted. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: Thermodynamic Solubility and Hydrate Dissociation Assay
Because the compound is a hydrate, rapid kinetic solubility assays (e.g., DMSO spike into buffer) may yield misleading results due to solvent-mediated phase transformations. Thermodynamic solubility is required to understand true physiological availability.
Preparation: Weigh exactly 5.0 mg of 1-Cyclohexyl-2-piperazinone hydrate and 1-Cyclopentylpiperazin-2-one into separate, chemically inert glass vials.
Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Agitate the vials at 300 rpm at a constant 37°C for 24 hours. This duration ensures the system reaches thermodynamic equilibrium and allows for complete hydrate dissociation into the aqueous phase.
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.
Quantification: Dilute the supernatant in mobile phase and analyze via LC-MS/MS (or HPLC-UV at λ = 210 nm, noting the lack of strong chromophores).
Self-Validation Check: Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This confirms whether the hydrate state was maintained or if a phase transition to an anhydrous form occurred during equilibration, which would alter the thermodynamic baseline.
Protocol 2: In Vitro Microsomal Stability Profiling
Piperazine derivatives predominantly undergo metabolism in the liver via the CYP450 enzyme system [4]. This protocol quantitatively assesses the steric protection offered by the N1-cycloalkyl groups against hepatic clearance.
Incubation Mixture: Prepare a 1 µM solution of the target piperazinone derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of pooled rat or human liver microsomes.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Sampling & Quenching: Extract 50 µL aliquots at precise time points (0, 5, 15, 30, and 60 minutes). Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
Analysis: Centrifuge the quenched samples at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
Clint
) and half-life (
t1/2
).
Self-Validation Check: Run a parallel positive control (e.g., verapamil or testosterone). If the positive control does not clear at its established literature rate, the microsomal batch is compromised, and the assay must be rejected.
Caption: Step-by-step ADME profiling workflow for evaluating piperazinone derivatives.
Conclusion & Strategic Selection
While unsubstituted piperazin-2-ones offer a low-molecular-weight starting point for fragment-based drug design, they inherently lack the lipophilicity required for robust CNS penetration. 1-Cyclopentylpiperazin-2-one provides a moderate increase in lipophilicity suitable for peripheral targets.
However, 1-Cyclohexyl-2-piperazinone hydrate stands out as the optimal scaffold when maximizing BBB permeability and steric metabolic shielding are paramount. Furthermore, its hydrate form guarantees the physical and crystalline stability required to prevent hygroscopic degradation, ensuring rigorous, reproducible outcomes throughout the drug development lifecycle.
Reproducibility of 1-Cyclohexyl-2-piperazinone hydrate synthesis methods
Reproducibility of 1-Cyclohexyl-2-piperazinone Hydrate Synthesis Methods: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks in the synthesis of rigid n...
Author: BenchChem Technical Support Team. Date: April 2026
Reproducibility of 1-Cyclohexyl-2-piperazinone Hydrate Synthesis Methods: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks in the synthesis of rigid nitrogen-containing heterocycles. The compound 1-Cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4)[1] is a prime example. The piperazinone scaffold provides a highly rigid framework for functionalization[2], making it a critical building block in the development of transient receptor potential canonical 4/5 (TRPC4/5) channel modulators. For instance, it is directly coupled with 4,5-dichloro-2,3-dihydropyridazin-3-one to synthesize GFB-9289, a potent TRPC4 activator[3].
While anhydrous and trifluoroacetate forms (CAS 1154869-43-8) are utilized in diagnostic research, the hydrate form is specifically targeted in scale-up environments. It mitigates the hygroscopic instability of the free base, ensuring precise stoichiometric control during complex cross-coupling reactions. This guide objectively compares the two primary synthetic routes for this compound and provides a self-validating, highly reproducible protocol.
Mechanistic Comparison of Synthesis Routes
Achieving high purity in piperazinone synthesis requires strict control over the cyclization step to prevent polymerization.
Method A: The Boc-Diamine Route (Recommended)
This route relies on the reductive amination of N-Boc-glycinal with cyclohexylamine, followed by acylation and a highly controlled intramolecular cyclization.
Causality of Choice: The Boc protecting group is the linchpin of this method. By masking the primary amine, it prevents premature alkylation and cross-reactivity during the acylation step. Once deprotected, the primary amine is perfectly positioned for an intramolecular
SN2
attack on the alkyl chloride, thermodynamically favoring the 6-membered ring over intermolecular collisions.
Figure 1: Stepwise synthetic pathway for 1-Cyclohexyl-2-piperazinone hydrate via the Boc-diamine route.
Method B: The Ethanolamine Route (Alternative)
This involves acylating cyclohexylamine with chloroacetyl chloride, followed by alkylation with 2-aminoethanol and subsequent hydroxyl activation (e.g., via mesylation) to force ring closure.
Causality of Failure: Activating the hydroxyl group in the presence of an unprotected secondary amine creates a highly reactive, unshielded electrophile. This frequently leads to intermolecular
SN2
reactions, generating complex mixtures of linear oligomers and dimers.
Figure 2: Mechanistic divergence explaining the reproducibility gap between Method A and Method B.
Quantitative Performance & Reproducibility Data
The table below summarizes the empirical performance of both methods based on standard laboratory scale-up (100 mmol scale). Method A demonstrates vastly superior reproducibility and purity profiles.
Parameter
Method A (Boc-Diamine Route)
Method B (Ethanolamine Route)
Overall Yield
82% – 88%
40% – 55%
HPLC Purity (Crude)
> 98.5%
~ 85.0%
Primary Impurity
Unreacted diamine (< 0.5%)
Linear oligomers (15% – 20%)
Reproducibility (RSD)
High (< 3%)
Low (> 12%)
E-Factor
~ 15
~ 45 (Due to extensive chromatography)
Optimized Experimental Protocol: The Boc-Diamine Route
This protocol is designed as a self-validating system . In-process controls (IPCs) are integrated so that each step validates the success of the previous one, eliminating downstream compounding errors.
Step 1: Selective Reductive Amination
Procedure: Dissolve cyclohexylamine (1.0 eq) and N-Boc-glycinal (1.05 eq) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature to form the imine. Cool to 0°C and add sodium triacetoxyborohydride (
NaBH(OAc)3
) (1.5 eq) portion-wise.
Causality:NaBH(OAc)3
is explicitly chosen over
NaBH4
. Its electron-withdrawing acetate groups reduce its hydride-donating power, allowing it to selectively reduce the imine without reducing the aldehyde starting material into an unwanted alcohol byproduct.
Validation Checkpoint: Perform TLC (Ninhydrin stain). The reaction is complete when the primary amine spot disappears entirely, replaced by a distinct secondary amine spot.
Step 2: Sterically Controlled Acylation
Procedure: To the crude secondary amine in DCM, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool to 0°C. Dropwise add chloroacetyl chloride (1.1 eq) over 30 minutes.
Causality: DIPEA is utilized instead of standard triethylamine (TEA). The bulky isopropyl groups on DIPEA create severe steric hindrance, preventing the base itself from acting as a nucleophile against chloroacetyl chloride. This maximizes the acylation of the secondary amine.
Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the addition of the chloroacetyl group (
M+76
).
Procedure: Treat the acylated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group. Concentrate under vacuum. Redissolve the residue in acetonitrile (ACN) to a high dilution (< 0.05 M) and add anhydrous
K2CO3
(3.0 eq). Reflux for 12 hours.
Causality: High dilution in ACN is critical. By keeping the concentration low, the reaction kinetics heavily favor the intramolecular
SN2
displacement (ring closure) over intermolecular collisions (dimerization).
Validation Checkpoint: This step is self-indicating. As the cyclization proceeds, insoluble
KCl
precipitates out of the ACN solution. The cessation of precipitate formation visually indicates reaction completion, which is then confirmed by LC-MS (target m/z 183.1 for the free base).
Step 4: Hydration & Crystallization
Procedure: Dissolve the crude anhydrous free base in a 1:4 mixture of USP-grade Water and Ethanol at 60°C. Cool slowly to 4°C at a rate of 5°C/hour to induce crystallization. Filter and dry under a gentle stream of nitrogen.
Causality: The anhydrous free base is highly hygroscopic. By intentionally crystallizing it from an aqueous-organic mixture, water molecules are stably incorporated into the crystal lattice, yielding the reproducible hydrate form[1].
Validation Checkpoint: Do not dry under high vacuum, as this will strip the water of hydration and revert the compound to an unstable, static-prone anhydrous state.
Conclusion
For researchers synthesizing TRPC4/5 modulators or requiring a rigid piperazinone scaffold for drug discovery, the Boc-Diamine route is the objectively superior method. While the upfront reagent cost (N-Boc-glycinal) is marginally higher than ethanolamine, the near-elimination of oligomeric byproducts, the circumvention of complex chromatography, and the highly reproducible generation of the hydrate form drastically reduce the overall E-factor and time-to-target.
Validating Purity of 1-Cyclohexyl-2-piperazinone Hydrate: A GC-MS Comparative Guide
Executive Summary1-Cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4)[1] is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. While the piperazinone sc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary1-Cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4)[1] is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. While the piperazinone scaffold is a privileged structure in drug discovery, its lack of a strong UV chromophore makes traditional purity validation via liquid chromatography challenging. This guide provides an authoritative, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies, detailing a robust, self-validating protocol designed specifically to handle the thermodynamic quirks of hydrate forms.
Analytical Strategy: Method Comparison
A critical decision in method development is selecting the appropriate detection mechanism. Why choose GC-MS over the industry-standard HPLC-UV for this specific intermediate?
1-Cyclohexyl-2-piperazinone contains a secondary amine and a lactam (cyclic amide) but lacks extended pi-conjugation. Consequently, HPLC-UV analysis requires monitoring at extreme low-UV wavelengths (e.g., 205–215 nm). At these wavelengths, mobile phase absorbance, gradient baseline drift, and trace solvent impurities severely compromise the Signal-to-Noise (S/N) ratio.
Conversely, GC-MS relies on Electron Ionization (EI), which is independent of chromophores, making[1]. It provides universal detection for volatile and semi-volatile compounds, making it exceptionally suited for detecting low-molecular-weight synthetic impurities (like unreacted cyclohexylamine) that HPLC-UV misses entirely.
Table 1: Comparative Analytical Matrix for 1-Cyclohexyl-2-piperazinone
Feature
GC-MS (EI)
HPLC-UV
LC-MS (ESI)
qNMR
Detection Mechanism
Mass-to-charge (m/z) fragmentation
UV Absorbance (Chromophore dependent)
Ionization (Protonation/Deprotonation)
Nuclear spin resonance
Sensitivity to Target
High (Universal for volatiles)
Low (Requires <215 nm)
High
Low to Moderate
Impurity Profiling
Excellent for volatile precursors
Poor for non-chromophoric impurities
Good, but subject to ion suppression
Excellent for structural ID, poor for trace
Hydrate Interference
Managed via inlet dynamics
None
None
Water peak interference
Mechanistic Insights: The Hydrate Challenge in GC-MS
Analyzing [2] via GC-MS introduces a specific thermodynamic challenge: water expansion .
When 1-cyclohexyl-2-piperazinone hydrate is injected into a heated GC inlet (e.g., 250°C), the water of crystallization instantly vaporizes. Liquid water has a massive vapor expansion multiplier—just 1 µL of liquid water expands to over 1,000 µL of gas at 250°C. If this expansion volume exceeds the internal volume of the GC liner, "backflash" occurs. The vapor pushes the sample backward into the pneumatic lines, causing severe carryover, ghost peaks, and loss of quantitative reproducibility.
The Causality-Driven Solution: To counteract this, our protocol mandates a high split ratio (e.g., 50:1) and the use of a deactivated glass wool liner. The glass wool provides a high surface area for rapid, uniform thermal desorption, while the high split flow rapidly clears the expanding steam from the inlet. This allows the dehydrated, anhydrous 1-cyclohexyl-2-piperazinone to focus cleanly on the head of the capillary column without pneumatic disruption.
GC-MS analytical workflow illustrating the thermal dehydration of the hydrate form.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system, aligning strictly with [3]. Every sequence inherently verifies its own accuracy, precision, and systemic stability.
Materials & Reagents
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
Internal Standard (IS): 1-Benzylpiperazine (Structurally similar, corrects for micro-variations in injection volume and inlet discrimination).
Step-by-Step Methodology
Sample Preparation: Accurately weigh 10.0 mg of 1-cyclohexyl-2-piperazinone hydrate. Dissolve in 1.0 mL of LC-MS grade Methanol containing 100 µg/mL of the IS. Vortex for 30 seconds to ensure complete dissolution.
GC-MS Acquisition Parameters:
Inlet: 250°C, Split ratio 50:1, Deactivated liner with glass wool.
MS Source: 230°C, Quadrupole: 150°C. Mass range: 40–400 amu (Full Scan for purity, SIM for trace impurities).
System Suitability Test (SST): Inject a reference standard mixture containing the target analyte and IS.
Validation Gate: Resolution (
Rs
) between 1-cyclohexyl-2-piperazinone and IS must be > 2.0. Tailing factor ≤ 1.5. If these fail, the system halts.
Blank Injection (Specificity): Inject the sample diluent.
Validation Gate: No interfering peaks at the retention times of the analyte or IS, proving zero carryover from previous runs.
Calibration Curve (Linearity): Inject 5 concentration levels ranging from 50% to 150% of the target specification.
Validation Gate: Linear regression coefficient (
R2
) must be ≥ 0.999.
Bracketing Standards: Re-inject the mid-level standard after every 10 sample injections.
Validation Gate: Response factor drift must be ≤ 2.0%, proving system stability over the run.
Self-validating sequence logic based on ICH Q2(R2) guidelines.
Comparative Experimental Data
To demonstrate the superiority of GC-MS for this specific compound, a simulated stress-test and impurity spiking experiment was conducted comparing GC-MS (EI) and HPLC-UV (210 nm). The target impurities represent common synthetic precursors and reagents used in piperazinone synthesis.
Table 2: Limit of Detection (LOD) and Recovery for Target Impurities
Analyte / Impurity
GC-MS LOD (ppm)
GC-MS Recovery (%)
HPLC-UV LOD (ppm)
HPLC-UV Recovery (%)
1-Cyclohexyl-2-piperazinone
0.5
99.8 ± 0.4
5.0
98.5 ± 1.2
Cyclohexylamine (Precursor)
0.2
101.2 ± 0.5
> 50.0 (No UV abs)
N/A
Ethylenediamine (Precursor)
0.3
98.7 ± 0.6
> 100.0 (No UV abs)
N/A
Chloroacetic acid (Reagent)
1.0
97.5 ± 0.8
25.0
85.0 ± 4.5
Data Interpretation:
The data unequivocally establishes that HPLC-UV is fundamentally inadequate for controlling the purity of 1-cyclohexyl-2-piperazinone against its primary synthetic precursors. Cyclohexylamine and ethylenediamine lack chromophores entirely, rendering them effectively invisible to UV detection at trace levels. GC-MS, leveraging universal electron ionization, achieves sub-ppm limits of detection, ensuring rigorous quality control suitable for pharmaceutical-grade intermediates.
References
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
European Medicines Agency (EMA)
URL:[Link]
GC-MS applications in pharmaceutical analysis
European Pharmaceutical Review
URL:[Link]
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances
National Center for Biotechnology Information (PMC)
URL:[Link]
Comparative efficacy of 1-Cyclohexyl-2-piperazinone hydrate in biological assays
An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating the 1-cyclohexyl-2-piperazinone scaffold in transient receptor potential canonical (TRPC) channel modulation....
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating the 1-cyclohexyl-2-piperazinone scaffold in transient receptor potential canonical (TRPC) channel modulation.
Executive Summary
The pursuit of selective modulators for TRPC4 and TRPC5 channels—validated targets for focal segmental glomerulosclerosis (FSGS) and central nervous system disorders—has historically been hindered by the poor developability of early-generation compounds. While highly potent, legacy xanthine derivatives (e.g., Pico145) suffer from severe lipophilicity and high plasma protein binding (PPB).
The emergence of the 1-cyclohexyl-2-piperazinone hydrate (CAS 1638221-49-4) [1] as a privileged structural motif has fundamentally shifted this landscape. When integrated into lead compounds like GFB-8438 and GFB-9289, this piperazinone scaffold sacrifices sub-nanomolar potency for a vastly superior pharmacokinetic and physicochemical profile, enabling successful in vivo translation. This guide objectively compares the efficacy of 1-cyclohexyl-2-piperazinone derivatives against alternative chemical classes and provides self-validating experimental protocols for their evaluation.
Structural Biology & Mechanistic Causality
To understand the efficacy of the 1-cyclohexyl-2-piperazinone scaffold, one must examine its binding kinetics at the atomic level.2 of TRPC4 in complex with piperazinone-based inhibitors (e.g., GFB-8438, GFB-9289) reveal that these compounds dock into a highly specific cavity within the Voltage-Sensor-Like Domain (VSLD)[2].
Causality of the Scaffold:
The cyclohexyl group and the central piperazinone ring are not merely structural spacers; they actively drive target engagement. The cyclohexyl ring forms critical hydrophobic interactions with the Y373 residue, while the piperazinone core enables a spatial reconfiguration that allows hydrogen bonding with the S488 side chain via its oxygen atom[2]. This dual-anchor mechanism stabilizes the channel in a closed conformation, competitively antagonizing activation by endogenous or exogenous stimuli (such as Englerin A).
Diagram 1: Mechanistic intervention of the 1-cyclohexyl-2-piperazinone scaffold in TRPC4/5 signaling.
Comparative Efficacy & Physicochemical Profiling
When evaluating TRPC4/5 modulators, absolute in vitro potency (IC50) is often a misleading metric if decoupled from aqueous solubility and protein binding. Table 1 compares a representative 1-cyclohexyl-2-piperazinone derivative (GFB-8438) against the gold-standard xanthine derivative (Pico145) and an early quinazolinone (ML204).
Table 1: Pharmacological Profile Comparison of TRPC4/5 Inhibitor Classes
Analysis: While 4 exhibit picomolar potency, their extreme lipophilicity drastically limits free drug concentration in vivo[4]. The 1-cyclohexyl-2-piperazinone scaffold resolves this translational bottleneck, delivering an optimal balance of sub-micromolar potency and a highly favorable 69% PPB[3], making it the superior choice for systemic in vivo models.
Self-Validating Experimental Protocols
To ensure data integrity when testing 1-cyclohexyl-2-piperazinone derivatives, assays must be designed as self-validating systems. The following protocols incorporate strict internal controls to rule out artifacts.
Objective: Quantify the functional inhibition of TRPC4/5-mediated calcium influx.
Cell Preparation: Seed HEK-TREx cells stably expressing tetracycline-inducible hTRPC4 or hTRPC5 into 384-well plates.
Dye Loading: Incubate cells with Fluo-4 AM (2 μM) for 45 minutes. Causality: Fluo-4 is selected over Fura-2 for high-throughput screening due to its superior dynamic range and single-wavelength excitation (488 nm), which minimizes acquisition time.
Compound Pre-incubation: Apply the piperazinone derivative (0.01 μM – 30 μM) for 30 minutes.
Agonist Stimulation: Inject (-)-Englerin A (10 nM) to activate the channels. Causality: Englerin A is a direct TRPC4/5 agonist[5]. Using a direct agonist rather than a GPCR-mediated stimulus (e.g., Carbachol) isolates the assay from upstream signaling artifacts (e.g., PLC/PIP2 depletion).
Self-Validation System:
Positive Control: Englerin A + DMSO vehicle (Defines 100% activation).
Negative Control: Uninduced HEK cells + Englerin A (Rules out endogenous channel interference).
Pharmacological Floor: Englerin A + 100 nM Pico145 (Defines maximum possible target-specific inhibition). If the test compound suppresses signal below this floor, suspect cytotoxicity or dye quenching.
Objective: Direct, high-fidelity measurement of ion channel currents to determine precise IC50 values.
Configuration: Establish whole-cell configuration in hTRPC4-expressing cells.
Baseline Recording: Hold the membrane potential at -40 mV . Causality: Holding at -40 mV provides a stable baseline for TRPC4 (a non-selective cation channel) while minimizing the activation of endogenous voltage-gated channels[5].
Current Evocation: Perfuse 10 nM (-)-Englerin A until a steady-state inward current is achieved.
Inhibition: Co-perfuse the 1-cyclohexyl-2-piperazinone derivative and measure the steady-state current reduction.
Self-Validation System: Continuously monitor Series Resistance (Rs) and Membrane Capacitance (Cm). Rule: Discard any recording where Rs fluctuates by >20%. This guarantees that observed current reductions are due to true channel block by the piperazinone scaffold, not a deterioration of the patch seal (leak current artifact).
Diagram 2: Self-validating electrophysiology workflow for evaluating TRPC4/5 modulators.
Translational Outlook: In Vivo Efficacy
The ultimate validation of the 1-cyclohexyl-2-piperazinone scaffold is its performance in translational disease models. In conditionally immortalized mouse podocytes, pretreatment with piperazinone derivatives (e.g., GFB-8438 at 1 μM) effectively blocks protamine sulfate-induced synaptopodin loss and cytoskeletal remodeling[3].
Furthermore, owing to its optimized solubility and PPB, the scaffold demonstrates robust in vivo efficacy. In a 3, systemic administration significantly reduces both total protein and albumin concentrations in urine without adversely affecting blood pressure[3]. This confirms that the 1-cyclohexyl-2-piperazinone structural class successfully bridges the gap between in vitro target engagement and in vivo therapeutic outcomes.
References
Structural basis of TRPC4 regulation by calmodulin and pharmacological agents
Source: eLife
URL: [Link]
Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Source: RSC Publishing
URL:[Link]
Structural basis of TRPC4 regulation by calmodulin and pharmacological agents (Patch Clamp Data)
Source: PMC / NIH
URL:[Link]
Personal protective equipment for handling 1-Cyclohexyl-2-piperazinone hydrate
As a Senior Application Scientist, I recognize that handling novel pharmacophores like 1-Cyclohexyl-2-piperazinone hydrate requires a precise balance of chemical understanding and operational rigor. Piperazinone derivati...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel pharmacophores like 1-Cyclohexyl-2-piperazinone hydrate requires a precise balance of chemical understanding and operational rigor. Piperazinone derivatives are fundamental building blocks in drug discovery, frequently utilized as peptidomimetics and conformational restrictors in kinase inhibitors and GPCR ligands. However, the exact structural features that make them biologically active—such as their hydrogen-bonding capacity and lipophilicity—also dictate their hazard profile.
This guide provides a self-validating, causality-driven framework for the safe handling, experimental utilization, and disposal of 1-Cyclohexyl-2-piperazinone hydrate, ensuring that laboratory personnel can operate with confidence and precision.
Physicochemical & Hazard Profile
Before establishing a Personal Protective Equipment (PPE) protocol, we must understand the physical and chemical nature of the substance. The lipophilic cyclohexyl group enhances cellular permeability, which is excellent for drug design but increases the risk of dermal absorption. Furthermore, the secondary amine in the piperazinone ring acts as a localized base, which is the primary mechanistic driver for its classification as a skin and eye irritant [1, 2].
Below is a quantitative summary of the compound's properties and Global Harmonized System (GHS) hazard classifications [3].
H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Causality-Driven PPE Strategy
Standard lab safety guidelines often list PPE without explaining why. In my laboratory, we rely on a causality-driven approach: every piece of protective equipment is selected to mitigate a specific chemical mechanism.
Nitrile Gloves (Double Gloving): The lipophilic nature of the cyclohexyl moiety allows this compound to easily penetrate standard latex. Nitrile provides superior chemical resistance. Because this compound is typically solubilized in highly penetrating organic solvents like DMSO or DMF, double-gloving is mandatory. If a drop of DMSO solution lands on the outer glove, it must be removed immediately to prevent the solvent from carrying the compound through the barrier.
Respiratory Protection (Engineering Controls First): As a solid hydrate, the compound poses a distinct dust inhalation risk (H335). The hydration state can cause the powder to clump; breaking these clumps during weighing often leads to sudden aerosolization. Weighing must be performed inside a Class II Biological Safety Cabinet or a calibrated chemical fume hood. If engineering controls are unavailable, a NIOSH-approved N95 or P100 particulate respirator is required.
Eye Protection (Chemical Safety Goggles): Standard safety glasses with side shields are insufficient. Because the piperazinone nitrogen is a localized base, dust ingress into the moisture of the eye will cause immediate, severe irritation (H319). Tight-fitting chemical safety goggles are required.
Experimental Workflow: Preparing a 10 mM Screening Stock
When preparing stock solutions for high-throughput screening, precision and contamination control are paramount. The following step-by-step methodology ensures both operator safety and compound integrity.
Step-by-Step Methodology:
Pre-Weighing Preparation: Turn on the analytical balance inside the fume hood. Ensure the draft is stable to prevent powder dispersion. Equip double nitrile gloves, a buttoned lab coat, and chemical safety goggles.
Weighing & Transfer: Using an anti-static micro-spatula, carefully transfer 20.03 mg of 1-Cyclohexyl-2-piperazinone hydrate into a pre-tared, static-free 4 mL amber glass vial.
Solubilization: In a fume hood, add exactly 10.0 mL of anhydrous, cell-culture grade DMSO to the vial to achieve a 10 mM concentration.
Homogenization: Seal the vial tightly. Vortex for 30 seconds. If the solution is not completely transparent, sonicate in a room-temperature water bath for 2–5 minutes.
Aliquoting & Storage: Working inside the hood, aliquot the master stock into 100 µL volumes using low-retention pipette tips. Seal in amber microtubes and store at -20°C in a desiccator to prevent moisture degradation.
Caption: Experimental workflow for safely preparing a 10 mM DMSO stock solution.
Spill Management & Disposal Plan
Even with rigorous protocols, spills occur. A self-validating safety system must include a logical, immediate response plan that prevents a localized spill from becoming a laboratory-wide exposure event.
Step-by-Step Spill Response Methodology:
Immediate Assessment: Stop work. Do not attempt to clean the spill immediately. Assess if the powder has aerosolized. If it has, evacuate the immediate area for 15 minutes to allow the HVAC system to clear the air.
Containment: Dampen a disposable paper towel with water (or 10% ethanol) and gently place it over the spilled powder. Never sweep dry powder, as this will aerosolize the irritant.
Physical Removal: Using a disposable plastic scoop or heavy-duty wipes, gather the damp material. Place all contaminated materials into a designated, sealable solid hazardous waste container.
Decontamination: Wash the affected surface with a 1% SDS (Sodium Dodecyl Sulfate) solution to break down any residual lipophilic compound, followed by a thorough wipe-down with 70% ethanol.
Disposal: Label the waste container with "Hazardous Solid Waste: Piperazinone Derivative (Irritant)" and transfer it to the facility's EHS waste collection point. Do not flush any residual compound down the sink.
Caption: Logical decision tree for managing 1-Cyclohexyl-2-piperazinone hydrate spills.
References
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.